Phenylacetyl disulfide
描述
Structure
3D Structure
属性
IUPAC Name |
S-(2-phenylacetyl)sulfanyl 2-phenylethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S2/c17-15(11-13-7-3-1-4-8-13)19-20-16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGZXXBJSZISOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)SSC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15088-78-5 | |
| Record name | Phenylacetylen disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Phenylacetyl Disulfide: A Technical Guide to its Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetyl disulfide (PADS) is a symmetrical disulfide compound that plays a crucial role as a sulfurizing agent, particularly in the synthesis of phosphorothioate oligonucleotides, which are of significant interest in the development of antisense therapeutics.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental protocols related to this compound.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid at room temperature.[4] It is readily soluble in organic solvents such as chloroform and methanol, but insoluble in water.[1] Key quantitative properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄O₂S₂ | [4] |
| Molecular Weight | 302.41 g/mol | [4] |
| Melting Point | 59-63 °C | [4][5] |
| Appearance | White to almost white powder/crystal | [4] |
| Solubility | Insoluble in water; Slightly soluble in chloroform and methanol | [1] |
| CAS Number | 15088-78-5 | [4] |
Molecular Structure
Spectroscopic Data
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.24–7.36 | m | 10H | Aromatic protons |
| 4.15 | s | 4H | Methylene protons (-CH₂-) |
Note: Specific peak assignments and coupling constants were not explicitly detailed in the search results. The data presented is based on typical chemical shifts for similar structural motifs.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 193.5 | Carbonyl Carbon (C=O) |
| 133.2 | Quaternary Aromatic Carbon |
| 129.5 | Aromatic CH |
| 128.8 | Aromatic CH |
| 127.4 | Aromatic CH |
| 45.5 | Methylene Carbon (-CH₂-) |
Note: The listed values are representative and may vary slightly depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700 | Strong | C=O (carbonyl) stretching |
| ~540 | Weak to Medium | S-S (disulfide) stretching |
Note: The disulfide bond stretch is often weak and can be difficult to observe.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of diacyl disulfides, including this compound, involves the oxidation of the corresponding thioacid.[6]
Materials:
-
Phenylacetic thioacid
-
Iodine (I₂)
-
Ethanol (EtOH)
-
Ethyl acetate
-
10% Sodium carbonate (Na₂CO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve phenylacetic thioacid (2 mmol) in ethanol (20 ml).
-
Add iodine (2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the ethanol under reduced pressure.
-
Add ethyl acetate to the residue.
-
Wash the organic layer sequentially with 10% sodium carbonate solution and brine.
-
Dry the organic layer over magnesium sulfate.
-
Purify the crude product by flash chromatography to yield this compound.[6]
Use as a Sulfurizing Agent in Oligonucleotide Synthesis
This compound is widely employed for the sulfurization of phosphite triesters to phosphorothioate triesters during the automated solid-phase synthesis of oligonucleotides.[1][2]
Materials:
-
Controlled pore glass (CPG) solid support with bound nucleoside
-
Phosphoramidite monomers
-
Activator (e.g., tetrazole)
-
Capping reagents
-
Oxidizing or sulfurizing agent solution (0.2 M PADS in acetonitrile and 3-picoline, 1:1 v/v)[1]
-
Deblocking reagent (e.g., trichloroacetic acid in dichloromethane)
-
Acetonitrile
Procedure (per cycle):
-
Deblocking: Remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: Add the next phosphoramidite monomer and an activator to couple the new base.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Sulfurization: Treat the resulting phosphite triester with a 0.2 M solution of this compound in acetonitrile and 3-picoline (1:1, v/v) for approximately 3 minutes to convert the phosphite triester to a phosphorothioate triester.[1]
-
Repeat the cycle until the desired oligonucleotide sequence is synthesized.
Biological Activity and Signaling Pathways
Current literature primarily focuses on the application of this compound as a reagent in chemical synthesis. There is no significant information available regarding its direct biological activity or its involvement in specific signaling pathways within a biological context. Its utility in the pharmaceutical sciences is as a critical component in the synthesis of modified oligonucleotides for therapeutic use.[4]
Conclusion
This compound is a well-characterized compound with established physical and chemical properties. Its primary and most significant application is as an efficient sulfur-transfer reagent in the synthesis of phosphorothioate oligonucleotides, a class of molecules with considerable therapeutic potential. The experimental protocols for its synthesis and use in this context are well-defined. While direct biological activity has not been a major area of research, its role in the production of therapeutic compounds underscores its importance in drug development.
References
Phenylacetyl Disulfide: A Technical Guide for Drug Development Professionals
CAS Number: 15088-78-5
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetyl disulfide (PADS), a solid, easy-to-handle organosulfur compound, has emerged as a critical reagent in the synthesis of phosphorothioate oligonucleotides, a class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis methodologies, and its primary application as a sulfurizing agent in drug development. The document elucidates the mechanism of sulfurization, including the advantageous "aging" process, and provides detailed experimental protocols. This guide is intended to be a valuable resource for researchers and professionals involved in the development of oligonucleotide-based therapeutics.
Chemical and Physical Properties
This compound is a white to almost white crystalline powder.[1] Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 15088-78-5 | [2] |
| Molecular Formula | C₁₆H₁₄O₂S₂ | [2][3] |
| Molecular Weight | 302.41 g/mol | [3][4] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 59-63 °C | [4][5] |
| Solubility | Insoluble in water | [6] |
| SMILES String | O=C(Cc1ccccc1)SSC(=O)Cc2ccccc2 | [4][5] |
| InChI Key | IXGZXXBJSZISOO-UHFFFAOYSA-N | [4][5] |
| Storage | Store at 10°C - 25°C in a well-closed container, protected from light. | [2] |
Synthesis of this compound
Two primary methods for the synthesis of this compound have been reported.
Method 1: From Thioacid
A general procedure involves the oxidation of a thioacid with iodine.[3]
Experimental Protocol:
-
Dissolve the corresponding thioacid (2 mmol) in ethanol (20 ml).
-
Add iodine (2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the ethanol under reduced pressure.
-
Add ethyl acetate to the residue.
-
Wash the mixture with 10% sodium carbonate solution and then with brine.
-
Dry the organic layer with magnesium sulfate.
-
Purify the product by flash chromatography.[3]
Method 2: From Phenylacetyl Chloride
A scalable synthesis involves the reaction of phenylacetyl chloride with sodium disulfide under phase-transfer conditions.
Experimental Protocol:
-
Prepare an aqueous solution of sodium disulfide by heating a mixture of sulfur and sodium sulfide in water at 90°C for 30 minutes with stirring.
-
Cool the sodium disulfide solution to 0°C.
-
Prepare a solution of phenylacetyl chloride and a phase-transfer catalyst (e.g., hexadecyltributylphosphonium bromide) in toluene.
-
Add the toluene solution dropwise to the cooled sodium disulfide solution.
-
After the reaction is complete, work up the reaction mixture.
-
Crystallize the crude product first from methanol and then from ether/hexane to obtain colorless crystals of this compound.
Application in Drug Development: Sulfurizing Agent for Oligonucleotide Synthesis
The primary and most significant application of this compound in drug development is as a sulfur-transfer reagent for the synthesis of phosphorothioate oligonucleotides.[2][5][7] Phosphorothioate oligonucleotides are analogues of natural nucleic acids where one of the non-bridging oxygen atoms in the phosphate backbone is replaced by a sulfur atom. This modification confers increased resistance to nuclease degradation, making them suitable for therapeutic applications such as antisense therapy.[7]
Mechanism of Sulfurization
The sulfurization of the phosphite triester intermediate in oligonucleotide synthesis using PADS is a critical step. The mechanism involves the nucleophilic attack of the phosphite on the disulfide bond of PADS.[8] Interestingly, "aged" solutions of PADS in a mixture of a base (like 3-picoline or pyridine) and an organic solvent (like acetonitrile) show significantly higher sulfurization efficiency (>99.9%).[9][10] This is because PADS degrades in the presence of a base to form polysulfides, which are more potent sulfur-transfer agents.[10][11] The initial step is a base-catalyzed E1cB-type elimination to generate a ketene and an acyldisulfide anion, which then reacts with unreacted PADS to form polysulfides.[11]
Diagram of the Proposed Sulfurization Mechanism:
Caption: Proposed mechanism of PADS aging and subsequent sulfurization.
Experimental Protocol for Oligonucleotide Sulfurization
The following protocol is a general guideline for the sulfurization step in solid-phase oligonucleotide synthesis using PADS.
Reagents:
-
Sulfurizing Reagent: 0.2 M this compound in a 1:1 (v/v) mixture of 3-picoline and acetonitrile. It is recommended to "age" this solution for at least 24 hours at room temperature before use for optimal efficiency.[10]
-
Washing Solvent: Acetonitrile
Protocol:
-
Following the coupling step in solid-phase oligonucleotide synthesis, drain the synthesizer column.
-
Deliver the 0.2 M "aged" PADS solution to the column. A contact time of 60-120 seconds is generally sufficient for efficient sulfurization (>99.6%).
-
After the desired contact time, drain the sulfurizing reagent from the column.
-
Wash the solid support thoroughly with acetonitrile to remove any unreacted PADS and byproducts.
-
Proceed with the next step in the oligonucleotide synthesis cycle (e.g., capping).
Experimental Workflow for Oligonucleotide Synthesis using PADS:
Caption: Automated solid-phase synthesis workflow for phosphorothioate oligonucleotides.
Biological Activity and Relevance in Drug Development
It is crucial to understand that this compound itself is not the biologically active molecule. Its importance in drug development stems from its role as a key reagent in the synthesis of biologically active phosphorothioate oligonucleotides. These modified oligonucleotides can function as:
-
Antisense oligonucleotides: They can bind to specific messenger RNA (mRNA) sequences, leading to the downregulation of disease-causing proteins.
-
siRNA (small interfering RNA): Phosphorothioate modifications can enhance the stability and delivery of siRNA molecules used in RNA interference (RNAi) therapies.
-
Aptamers: These are single-stranded DNA or RNA molecules that can bind to specific target molecules, such as proteins, with high affinity and specificity.
The introduction of the phosphorothioate linkage via PADS is a critical chemical modification that enhances the drug-like properties of these oligonucleotides, primarily by increasing their stability against enzymatic degradation in biological systems.
Safety and Handling
This compound is a combustible solid.[5] Standard laboratory safety precautions should be followed when handling this compound. It is recommended to use personal protective equipment, including gloves, safety glasses, and a dust mask.[5]
Conclusion
This compound is an indispensable reagent in the modern drug development landscape, particularly in the synthesis of therapeutic oligonucleotides. Its solid form, ease of handling, and high efficiency as a sulfurizing agent, especially when "aged," make it a preferred choice for both research and large-scale manufacturing. A thorough understanding of its properties, synthesis, and application, as detailed in this guide, is essential for scientists and researchers working to advance oligonucleotide-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmananoai.wordpress.com [pharmananoai.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
- 7. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. chemimpex.com [chemimpex.com]
- 10. organica1.org [organica1.org]
- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Phenylacetyl disulfide molecular weight and formula
An In-depth Technical Guide on Phenylacetyl Disulfide: Molecular Weight and Formula
For researchers, scientists, and drug development professionals, a precise understanding of a compound's molecular characteristics is fundamental. This guide provides a focused overview of the molecular weight and formula of this compound.
This compound: An Overview
This compound is an organic disulfide compound.[1] At room temperature, it exists as a white to off-white crystalline solid and is characterized by a faint sulfurous odor.[1] The molecule is composed of two phenylacetyl groups connected by a disulfide bridge.[1] This compound is primarily utilized as a sulfurizing reagent, for instance, in the synthesis of phosphorothioate oligonucleotides.
Molecular Formula and Weight
The determination of a compound's molecular formula and weight is a critical first step in any research or development endeavor. The molecular formula specifies the number of atoms of each element in one molecule of the substance. The molecular weight is the mass of one mole of the compound.
Below is a summary of the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₁₄O₂S₂[2][3] |
| Molecular Weight | 302.42 g/mol |
The molecular weight is calculated from the molecular formula using the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Oxygen (O), and Sulfur (S).
The calculation is as follows:
(16 × 12.01 g/mol ) + (14 × 1.008 g/mol ) + (2 × 15.999 g/mol ) + (2 × 32.066 g/mol ) = 302.42 g/mol
Logical Relationship Diagram
The following diagram illustrates the logical flow from the elemental composition to the final molecular weight of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. byjus.com [byjus.com]
- 5. Atomic/Molar mass [westfield.ma.edu]
- 6. quora.com [quora.com]
- 7. Hydrogen - Wikipedia [en.wikipedia.org]
- 8. princeton.edu [princeton.edu]
- 9. Oxygen - Wikipedia [en.wikipedia.org]
- 10. echemi.com [echemi.com]
- 11. quora.com [quora.com]
An In-depth Technical Guide to the Physical Properties of Phenylacetyl Disulfide
This guide provides a comprehensive overview of the physical properties of phenylacetyl disulfide, with a specific focus on its melting point and solubility. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Physical Properties
This compound, also known as bis(phenylacetyl) disulfide or PADS, is a chemical compound with the molecular formula C₁₆H₁₄O₂S₂.[1] At room temperature, it typically appears as a white to off-white or pale cream crystalline powder.[1][2][3]
Quantitative Physical Data
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Melting Point | 59 - 63 °C | [4][5][6] |
| 61 °C | ||
| 59 - 62 °C | [1] | |
| 56.0 - 62.0 °C | [3] | |
| Water Solubility | Insoluble | [2][4][5] |
| Organic Solvent Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [7] |
| Slightly soluble in Chloroform and Methanol. | [5] |
Experimental Protocols
Synthesis of this compound
Two common methods for the synthesis of this compound are outlined below.
Method 1: Oxidative Coupling of a Thioacid
This procedure involves the oxidation of a thioacid using iodine.
-
Procedure:
-
Dissolve the thioacid (2 mmol) in ethanol (20 ml).
-
Add iodine (2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the ethanol under reduced pressure.
-
Add ethyl acetate to the residue.
-
Wash the mixture with 10% sodium carbonate solution and then with brine.
-
Dry the organic layer with magnesium sulfate.
-
Purify the product using flash chromatography.[11]
-
Method 2: Reaction of Phenyl Benzenethiolsulfonate with Thioacetic Acid
This method utilizes a reaction between phenyl benzenethiolsulfonate and thioacetic acid in the presence of a base.
-
Procedure:
Applications and Workflow Visualization
This compound is a key reagent in the synthesis of phosphorothioate oligonucleotides, which are analogs of natural oligonucleotides used in research and therapeutics. It acts as a sulfur transfer agent to create the phosphorothioate linkage.[8][9][10]
Experimental Workflow: Synthesis of Phosphorothioate Oligonucleotides using PADS
The following diagram illustrates the general workflow for the solid-phase synthesis of phosphorothioate oligonucleotides where this compound (PADS) is employed as the sulfurizing agent.
Caption: A diagram illustrating the key steps in the solid-phase synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) as the sulfurizing agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | 15088-78-5 [chemicalbook.com]
- 6. 二硫化二苯乙酰 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Bis(phenylacetyl) disulfide | CAS:15088-78-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Analysis of Phenylacetyl Disulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the spectroscopic data for phenylacetyl disulfide, a key reagent in various synthetic applications, particularly in the synthesis of phosphorothioate oligonucleotides. The following sections present available Nuclear Magnetic Resonance (NMR) data, expected Infrared (IR) and Mass Spectrometry (MS) characteristics, and comprehensive experimental protocols for these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.37–7.28 | m | 10 H | Aromatic protons (Ar-H) |
| 3.99 | s | 4 H | Methylene protons (-CH₂-) |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 191.6 | Carbonyl Carbon (C=O) |
| 132.2 | Quaternary Aromatic Carbon (Ar-C) |
| 129.9 | Aromatic Carbon (Ar-CH) |
| 129.0 | Aromatic Carbon (Ar-CH) |
| 128.1 | Aromatic Carbon (Ar-CH) |
| 49.3 | Methylene Carbon (-CH₂) |
Infrared (IR) Spectroscopy
Expected IR Absorption Bands for this compound:
-
C=O Stretch: A strong absorption band is expected in the region of 1680-1720 cm⁻¹ , characteristic of the carbonyl group in the thioester moiety.
-
C-H Stretch (Aromatic): Absorption bands are anticipated above 3000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Bands corresponding to the methylene (-CH₂-) groups are expected in the range of 2850-2960 cm⁻¹ .
-
C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the benzene rings.
-
C-S Stretch: A weak to medium absorption may be observed in the 600-800 cm⁻¹ region.
-
S-S Stretch: A very weak absorption band for the disulfide bond is expected in the 400-500 cm⁻¹ region. This peak is often difficult to observe.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The molecular weight of this compound (C₁₆H₁₄O₂S₂) is 302.41 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z = 302 .
-
Isotope Peaks: Due to the presence of two sulfur atoms, characteristic isotope peaks at [M+1]⁺ and [M+2]⁺ would be observed. The [M+2]⁺ peak, primarily due to the ³⁴S isotope, would be more intense than for a compound containing only carbon, hydrogen, and oxygen.
-
Major Fragmentation Pathways: Common fragmentation patterns would likely involve:
-
Cleavage of the S-S bond, leading to fragments corresponding to the phenylacetylthio radical (C₈H₇OS)⁺ at m/z = 151 .
-
Cleavage of the C-S bond.
-
Loss of CO, resulting in a fragment at m/z = 274 .
-
Formation of the phenylacetyl cation (C₈H₇O)⁺ at m/z = 119 and the benzyl cation (C₇H₇)⁺ at m/z = 91 .
-
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data discussed above.
4.1 NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. The final volume should be around 0.5 mL.
-
-
Data Acquisition (¹H NMR):
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans.
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
-
Data Acquisition (¹³C NMR):
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This typically requires a larger number of scans (e.g., 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
4.2 IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Use the pressure arm to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
After analysis, clean the ATR crystal thoroughly.
-
4.3 Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
If using a direct insertion probe, a small amount of the solid sample can be placed in a capillary tube.
-
-
Data Acquisition:
-
Introduce the sample into the ion source of the mass spectrometer. For a solution, this is typically done via direct infusion or through a gas chromatography (GC) inlet. For a solid, a direct insertion probe is used.
-
In the EI source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
Phenylacetyl Disulfide in Allium Species: A Review of its Natural Occurrence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 24, 2025
Abstract
Allium species, including garlic (Allium sativum) and onion (Allium cepa), are renowned for their rich and complex chemistry, particularly their diverse array of organosulfur compounds. These compounds are responsible for the characteristic flavors and aromas of these plants and are the subject of extensive research due to their potential therapeutic properties. This technical guide addresses the specific inquiry into the natural occurrence of phenylacetyl disulfide in Allium species. A thorough review of the scientific literature reveals no evidence to support the presence of this compound as a naturally occurring compound in any Allium species. In contrast, this document will detail the well-characterized disulfides and other organosulfur compounds that are native to these plants, summarize quantitative data, outline experimental protocols for their analysis, and illustrate their biosynthetic pathways.
Introduction: The Organosulfur Profile of Allium Species
The genus Allium is a significant source of structurally diverse organosulfur compounds, which are formed when the plant tissues are disrupted. The enzymatic action of alliinase on S-alk(en)yl-L-cysteine sulfoxides (ACSOs) initiates a cascade of chemical reactions, leading to the formation of volatile and non-volatile sulfur compounds.[1][2][3] These compounds include thiosulfinates, sulfides, disulfides, trisulfides, and ajoenes, among others.[1][3] Many of these compounds, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS) from garlic, have been investigated for their potential health benefits, including antimicrobial, anti-inflammatory, and anticarcinogenic activities.[4][5][6]
This compound: A Synthetic Reagent, Not a Natural Product of Allium
A comprehensive search of the scientific literature, including chemical and biological databases, indicates that this compound (PADS) is not a known natural constituent of Allium species or any other plant. PADS is primarily recognized as a synthetic sulfurizing reagent used in laboratory and industrial chemical synthesis.[7] Specifically, it is employed in the synthesis of phosphorothioate oligonucleotides, where it acts as a sulfur-transfer agent.[7][8][9] The chemical structure of this compound is distinct from the typical alk(en)yl disulfides found in Allium species, which are derived from cysteine sulfoxide precursors.
Naturally Occurring Disulfides in Allium Species
While this compound is absent, Allium species are a rich source of other disulfide compounds. The composition and concentration of these disulfides vary depending on the species, cultivar, growing conditions, and processing methods.[10] The most commonly reported disulfides include:
-
Diallyl disulfide (DADS): A major component of garlic oil, formed from the decomposition of allicin.[11][12]
-
Dipropyl disulfide: A key aroma compound in onion and leek.[2][10]
-
Dimethyl disulfide: Found in various Allium species and contributes to their overall flavor profile.[13]
-
Allyl methyl disulfide: Another volatile compound contributing to the characteristic scent of garlic.
Quantitative Data on Naturally Occurring Disulfides
The following table summarizes the quantitative data for some of the major disulfides found in various Allium species. It is important to note that variations in extraction and analytical methods can lead to different reported concentrations.
| Allium Species | Common Name | Plant Part | Compound | Concentration | Analytical Method | Reference |
| Allium sativum | Garlic | Bulb | Diallyl disulfide | 17.5–35.6% of essential oil | Steam Distillation, GC-MS | [1] |
| Allium cepa | Onion | Bulb | Dipropyl disulfide | Not specified | Not specified | [10] |
| Allium cepa | Onion | Leaves | Disulfides (general) | Major sulfur compounds | GC-MS | [14][15] |
| Allium porrum | Leek | Bulb | Dipropyl disulfide | Not specified | Not specified | [10] |
| Allium fistulosum | Welsh onion | Bulb | Dipropyl disulfide | Not specified | Not specified | [10] |
Experimental Protocols for the Analysis of Allium Organosulfur Compounds
The extraction and analysis of volatile organosulfur compounds from Allium species require specific methodologies to prevent their degradation and accurately quantify their presence.
Extraction of Volatile Organosulfur Compounds
Objective: To extract volatile sulfur compounds, including disulfides, from Allium tissue for subsequent analysis.
Method: Hydrodistillation
-
Sample Preparation: Fresh Allium plant material (e.g., bulbs, leaves) is homogenized or finely chopped to facilitate the release of volatile compounds.
-
Distillation: The prepared sample is placed in a distillation flask with water. The mixture is heated to boiling, and the steam, carrying the volatile organosulfur compounds, is passed through a condenser.
-
Collection: The condensed distillate, which contains an aqueous phase and an oily layer of essential oil, is collected. The essential oil fraction, rich in disulfides and other sulfur compounds, is separated for analysis.
Identification and Quantification
Objective: To identify and quantify the individual organosulfur compounds in the extracted sample.
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Injection: A small volume of the essential oil or a solvent extract of the distillate is injected into the gas chromatograph.
-
Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The temperature of the column is typically programmed to increase over time to elute a wide range of compounds.
-
Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer. The MS ionizes the molecules and fragments them into a characteristic pattern, which serves as a "fingerprint" for identification by comparing the spectra to a library of known compounds.
-
Quantification: The abundance of each compound is determined by the area of its corresponding peak in the chromatogram. Calibration with known standards is necessary for accurate quantification.
Biosynthesis of Organosulfur Compounds in Allium Species
The formation of disulfides and other sulfur compounds in Allium is a well-defined enzymatic process. The following diagram illustrates the general biosynthetic pathway.
Caption: Biosynthetic pathway of organosulfur compounds in Allium species.
Conclusion
References
- 1. An Appraisal of Developments in Allium Sulfur Chemistry: Expanding the Pharmacopeia of Garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sabraojournal.org [sabraojournal.org]
- 3. The Chemistry of Alliums - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diallyl Disulfide (DADS), a constituent of garlic, inactivates NFκB and prevents colitis-induced colorectal cancer by inhibiting GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. empbiotech.com [empbiotech.com]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Diallyl disulfide - Wikipedia [en.wikipedia.org]
- 12. Diallyl Disulfide | C6H10S2 | CID 16590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. jfda-online.com [jfda-online.com]
- 15. Sulfur compounds identification and quantification from Allium spp. fresh leaves - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Phenylacetyl Disulfide: An Overview of a Sparsely Explored Area
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Phenylacetyl disulfide (PADS) is an organosulfur compound recognized primarily for its application in synthetic chemistry. It serves as a valuable reagent, particularly in the formation of disulfide bonds and in the synthesis of biologically active molecules.[1] Despite its utility in the synthesis of pharmaceuticals, a comprehensive review of the available scientific literature reveals a significant gap in the investigation of its inherent biological activities. This technical guide addresses the current state of knowledge regarding the biological effects of this compound, highlighting the limited available data and the extensive need for further research.
Current State of Research
The predominant focus of research on this compound has been its role as a sulfur-transfer reagent in the synthesis of phosphorothioate oligonucleotides.[2][3][4][5] These modified oligonucleotides are a cornerstone of antisense technology and therapeutic drug development. However, studies detailing the direct effects of this compound on biological systems are conspicuously absent from the public scientific record.
Areas of Inferred or Potential Biological Relevance
While direct evidence is lacking, the chemical nature of this compound and the known biological activities of structurally related compounds suggest potential areas for future investigation.
1. Antimicrobial and Antitumor Potential:
Disulfide-containing compounds are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[6][7] For instance, diallyl disulfide, a compound found in garlic, has demonstrated anti-tumor activity against various cancer cell lines.[8] Similarly, diphenyl disulfide has been shown to induce apoptosis in breast cancer and melanoma cells.[9][10] These findings suggest that this compound, by virtue of its disulfide bond, could potentially exert cytotoxic effects on cancer cells or inhibit the growth of microorganisms. However, to date, no studies have been published that specifically investigate these possibilities.
One study detailed the synthesis and antitumor activity of N-phenylacetyl (sulfonyl) 4,5-dihydropyrazole derivatives as potential telomerase inhibitors.[11] While this research involves a phenylacetyl moiety, it focuses on complex derivatives rather than this compound itself.
2. Interaction with Thiol-Containing Biomolecules:
The disulfide bond in this compound can potentially react with endogenous thiols, such as glutathione or cysteine residues in proteins. This interaction could modulate cellular redox balance and affect the function of proteins that are regulated by thiol-disulfide exchange. This mechanism is a key aspect of the biological activity of many disulfide-containing compounds.
3. Generation of Reactive Oxygen Species (ROS):
Some persulfides and disulfides have been shown to generate reactive oxygen species (ROS) under physiological conditions.[12][13] ROS can induce cellular damage and trigger signaling pathways leading to apoptosis or other cellular responses. It is plausible that this compound could also participate in redox cycling and ROS production, a hypothesis that warrants experimental verification.
Lack of Quantitative Data and Experimental Protocols
A thorough search of the scientific literature did not yield any quantitative data on the biological activity of this compound. Key metrics such as IC50 or EC50 values, which are essential for characterizing the potency of a compound, are not available. Consequently, there are no established experimental protocols for assessing the biological effects of this compound.
Future Research Directions
The absence of data on the biological activity of this compound presents a clear opportunity for new avenues of research. Future studies could be directed towards:
-
Cytotoxicity Screening: Evaluating the effect of this compound on the viability of various cancer cell lines and normal cell lines.
-
Antimicrobial Assays: Testing the efficacy of this compound against a panel of pathogenic bacteria and fungi.
-
Enzyme Inhibition Assays: Investigating the potential of this compound to inhibit enzymes, particularly those with critical cysteine residues in their active sites.
-
Mechanistic Studies: Exploring the impact of this compound on cellular redox homeostasis, ROS production, and apoptosis induction.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. A Versatile and Convenient Synthesis of 34S‐Labeled Phosphorothioate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youdobio.com [youdobio.com]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity Evaluation of the Disulfide-Containing Cyclic Peptide Thiochondrilline C and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dithiolopyrrolones: biosynthesis, synthesis, and activity of a unique class of disulfide-containing antibiotics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diphenyl disulfide potentiates the apoptosis of breast cancer cells through Bax proteolytic activation with accompanying autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diphenyl Disulfide Exerts Dual Cytotoxic Effects by Inducing Ferroptosis and Apoptosis in Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of N-phenylacetyl (sulfonyl) 4,5-dihydropyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Generation of reactive oxygen species by a persulfide (BnSSH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diallylpolysulfides induce growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Phenylacetyl Disulfide as a Sulfurizing Agent: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenylacetyl disulfide (PADS) has emerged as a critical sulfurizing agent in modern synthetic chemistry, particularly in the pharmaceutical industry for the synthesis of phosphorothioate oligonucleotides.[1][2] Its efficacy, manageable reactivity, and cost-effectiveness have made it a preferred alternative to other sulfur-transfer reagents. This technical guide provides a comprehensive overview of the mechanism of action of PADS, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
The "Aging" Process: Activation of this compound
A crucial aspect of utilizing PADS as a sulfurizing agent is the "aging" process, where a solution of PADS is incubated, typically with a base such as 3-picoline in a solvent like acetonitrile, for a period before use.[1][3] Freshly prepared PADS solutions are less effective sulfurizing agents compared to their "aged" counterparts.[3][4] Research has demonstrated that the active sulfurizing species are not PADS itself, but rather a mixture of polysulfides that are generated in situ during this aging process.[1][3][5]
The generation of these active polysulfides proceeds through a base-catalyzed E1cB-type elimination mechanism. The process can be summarized in the following steps:
-
Proton Abstraction: A base, typically a substituted pyridine like 3-picoline, abstracts an acidic α-proton from the phenylacetyl group of PADS to reversibly form a carbanion.[1]
-
Elimination: The carbanion then undergoes an E1cB elimination to generate a ketene and an acyldisulfide anion.[1][6]
-
Polysulfide Formation: The highly reactive acyldisulfide anion subsequently attacks the sulfur atom of an unreacted PADS molecule. This nucleophilic attack leads to the formation of a trisulfide, which can further react to form a mixture of higher-order polysulfides.[1]
This degradation and subsequent formation of polysulfides is the key to the enhanced sulfurization efficiency of "aged" PADS solutions.
Mechanism of Sulfurization
The sulfurization of phosphite triesters to their corresponding phosphorothioate triesters is the primary application of PADS in drug development, particularly for antisense oligonucleotides.[4] The mechanism of sulfur transfer differs slightly between "fresh" and "aged" PADS solutions, which accounts for their differing efficiencies.
Sulfurization with "Fresh" this compound
With a freshly prepared solution of PADS, the sulfurization reaction is understood to proceed via the following steps:
-
Nucleophilic Attack: The phosphorus atom of the phosphite triester acts as a nucleophile and attacks one of the sulfur atoms of the PADS disulfide bond.
-
Intermediate Formation: This attack results in the formation of a transient phosphonium intermediate.[5]
-
Rate-Limiting Breakdown: The rate-limiting step is the base-catalyzed breakdown of this phosphonium intermediate, which leads to the formation of the desired phosphorothioate triester and byproducts.[3][5]
Sulfurization with "Aged" this compound
In an "aged" solution, the more reactive polysulfides are the primary sulfur donors. The mechanism is more facile and efficient:
-
Nucleophilic Attack on Polysulfide: The phosphite triester attacks a sulfur atom within the polysulfide chain.
-
Intermediate Formation: A comparable phosphonium ion intermediate is formed.
-
Product Formation: This intermediate readily breaks down to yield the phosphorothioate triester. The pathway involving S-S bond fission in the polysulfide intermediate is more favorable than the C-S bond fission required with fresh PADS, leading to a faster and more efficient reaction.[5]
Quantitative Data on Sulfurization Efficiency
The efficiency of the sulfurization step is critical in the synthesis of high-purity oligonucleotides. The use of "aged" PADS solutions significantly improves the stepwise sulfurization efficiency, thereby reducing the formation of undesirable phosphate (P=O) diester impurities.
| Reagent Condition | Sulfurizing Agent | Solvent System | Stepwise Sulfurization Efficiency | Reference |
| Freshly Prepared PADS | This compound | Acetonitrile/3-picoline | 99.5% - 99.7% | [3][4] |
| "Aged" PADS (≥ 1 day) | Polysulfides | Acetonitrile/3-picoline (0.2 M, 1:1, v/v) | >99.9% | [3][4] |
| "Aged" PADS | Polysulfides | Pyridine/acetonitrile (0.2 M, 1:1, v/v) | >99.9% | [7] |
| "Aged" PADS | Polysulfides | 3-picoline/acetonitrile (0.2 M, 1:1, v/v) | >99.6% | [2][8] |
Experimental Protocol: Sulfurization in Oligonucleotide Synthesis
The following is a generalized protocol for the sulfurization of a phosphite triester on a solid support during automated oligonucleotide synthesis, based on commonly cited procedures.
Reagent Preparation ("Aging")
-
Prepare a 0.2 M solution of this compound in a 1:1 (v/v) mixture of acetonitrile and 3-picoline.[3][4]
-
Allow the solution to "age" at room temperature for at least 24 to 48 hours before use.[1][2] This aging period is critical for the formation of the active polysulfide sulfurizing agents.
Sulfurization Step (Automated Synthesizer)
-
Following the coupling step in solid-phase oligonucleotide synthesis, the phosphite triester linked to the solid support is ready for sulfurization.
-
The "aged" 0.2 M PADS solution is delivered to the synthesis column.
-
A contact time of 60 to 180 seconds is typically employed to ensure complete sulfurization.[2][8][9]
-
After the specified contact time, the sulfurizing reagent is washed from the column with acetonitrile.[9]
-
The synthesis cycle then proceeds to the next step, which is typically capping.
Post-Synthesis Processing
After the full oligonucleotide sequence has been assembled, the product is cleaved from the solid support, and protecting groups are removed using standard procedures, such as treatment with concentrated ammonium hydroxide at elevated temperatures.[4] The resulting phosphorothioate oligonucleotide can then be purified by methods such as HPLC.
Conclusion
This compound is a highly effective and widely adopted sulfurizing agent in the pharmaceutical industry, primarily due to its ability to be activated through a base-catalyzed "aging" process. This process generates more reactive polysulfide species that lead to rapid and highly efficient sulfurization of phosphite triesters, achieving stepwise efficiencies greater than 99.9%. This high efficiency is paramount for the synthesis of high-purity phosphorothioate oligonucleotides for therapeutic applications. A thorough understanding of the underlying mechanism of PADS degradation and the subsequent sulfur transfer is essential for the optimization of synthesis protocols and the consistent production of high-quality oligonucleotide-based drugs.
References
- 1. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. organica1.org [organica1.org]
- 5. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the sulfurisation of phosphites by this compound (PADS) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. empbiotech.com [empbiotech.com]
Phenylacetyl disulfide as a flavor compound in food science
An In-depth Examination of a Versatile Sulfur Compound and its Putative Role in Flavor Science
Abstract
Phenylacetyl disulfide, also known as bis(phenylacetyl) disulfide, is an organic disulfide with a well-documented role as a sulfurizing agent in the synthesis of phosphorothioate oligonucleotides. While some commercial sources allude to its application in the production of flavoring agents and fragrances, a comprehensive review of publicly available scientific literature reveals a significant lack of direct evidence supporting its use as a flavor compound in food products. This technical guide provides a thorough overview of the known chemical and physical properties of this compound, its established synthesis protocols, and its primary applications in biotechnology. It also explores the general role of organic disulfides in food flavor and speculates on the potential, albeit unconfirmed, indirect role of this compound as a precursor in the synthesis of savory flavor compounds.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] Its key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Synonyms | Bis(phenylacetyl) disulfide, PADS | [2] |
| CAS Number | 15088-78-5 | |
| Molecular Formula | C₁₆H₁₄O₂S₂ | |
| Molecular Weight | 302.41 g/mol | |
| Appearance | White to almost white powder/crystalline solid | [1] |
| Melting Point | 59-63 °C | [3] |
| Odor | Faint sulfurous odor, strong, pungent odor | [1] |
| Solubility | Insoluble in water | [1] |
| Purity (typical) | ≥98% (HPLC) | |
| Storage | Store at 2-8 °C in a cool, dry environment | [1] |
Synthesis of this compound
The laboratory-scale synthesis of this compound is most commonly achieved through the oxidative coupling of a thioacid precursor. A general and widely cited method involves the oxidation of thioacetic acid with iodine.
Experimental Protocol: Synthesis from Thioacetic Acid
This protocol is adapted from a general procedure for the synthesis of diacyl disulfides.
Materials:
-
Thioacetic acid
-
Ethanol (EtOH)
-
Iodine (I₂)
-
Ethyl acetate
-
10% Sodium carbonate (Na₂CO₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the thioacetic acid (2 mmol) in ethanol (20 ml).
-
Add iodine (2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the ethanol under reduced pressure.
-
Add ethyl acetate to the residue.
-
Wash the mixture with 10% sodium carbonate solution, followed by brine.
-
Dry the organic layer with magnesium sulfate.
-
Purify the product using flash chromatography to afford this compound.[4]
Established Applications
The primary and well-documented application of this compound is in the field of biochemistry and drug development, specifically as a sulfur-transfer reagent in the synthesis of phosphorothioate oligonucleotides.[2][3]
Role in Oligonucleotide Synthesis
In the solid-phase synthesis of oligonucleotides, a phosphite triester intermediate is formed. To create a phosphorothioate linkage, which enhances the stability of the oligonucleotide against nuclease degradation, the oxygen atom is replaced with a sulfur atom. This compound (PADS) is an efficient reagent for this sulfurization step.[5] The process typically involves treating the phosphite triester with a solution of PADS.[5] It has been noted that "aged" solutions of PADS, which contain polysulfides formed from its degradation, are even more efficient sulfurizing agents.[6][7]
This compound in Food Science: A Putative Role
Despite mentions of its use in the "production of flavoring agents and fragrances," there is a conspicuous absence of scientific literature detailing the specific flavor profile, sensory thresholds, or natural occurrence of this compound in food. It does not have a FEMA (Flavor and Extract Manufacturers Association) number and is not listed as Generally Recognized as Safe (GRAS) by the FDA, making its direct addition to food products highly unlikely.[8]
The Flavor Chemistry of Organic Disulfides
Organic sulfur compounds, as a class, are known to be potent flavorants with very low odor thresholds.[4] They are responsible for the characteristic aromas of many foods, including the alliaceous notes of onion and garlic (e.g., dipropyl disulfide) and the meaty, savory notes of cooked meats (e.g., bis(2-methyl-3-furyl) disulfide).[9] These compounds are often formed during the thermal processing of food through Maillard reactions and the degradation of sulfur-containing amino acids like cysteine and methionine.
The sensory perception of sulfur compounds is highly concentration-dependent. At low concentrations, they can impart desirable flavor characteristics, while at higher concentrations, they can be perceived as sulfurous and unpleasant.
A Speculative Role as a Flavor Precursor
Given the available information, it is most plausible that this compound's role in the flavor industry is not as a direct flavor ingredient but as a chemical intermediate or precursor in the synthesis of other flavor compounds. Its disulfide bond makes it a potential sulfur donor in chemical reactions designed to create specific savory or meaty flavor molecules.
For instance, it could be used in a controlled reaction with other precursors (e.g., products of the Maillard reaction) to generate complex, flavor-active heterocyclic compounds containing sulfur, which are characteristic of cooked meat flavors. This would be a laboratory-based synthesis of a nature-identical or artificial flavor molecule, which is then purified before being used in a flavor formulation.
Conclusion
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Food Science of Animal Resources [kosfaj.org]
- 3. "The effect of some additives on the thermal degradation of poly(methyl" by Jayakody A Chandrasiri [epublications.marquette.edu]
- 4. researchgate.net [researchgate.net]
- 5. fs.ntou.edu.tw [fs.ntou.edu.tw]
- 6. Formation of flavor components by the reaction of amino acid and carbonyl compounds in mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US3645754A - Meat flavor and its preparation - Google Patents [patents.google.com]
- 9. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Phenylacetyl Disulfide (PADS): A Versatile Sulfur Transfer Reagent for Drug Development and Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phenylacetyl disulfide (PADS) has emerged as a highly efficient and cost-effective sulfur transfer reagent, primarily utilized in the synthesis of phosphorothioate oligonucleotides (PS-Os), a class of therapeutic molecules with applications in antisense technology.[1][2] Its stability, reactivity, and favorable economics make it a valuable tool in both academic research and industrial drug development.[2][3] These application notes provide a comprehensive overview of PADS, including its mechanism of action, key applications, and detailed experimental protocols.
Introduction to this compound (PADS)
This compound (C₁₆H₁₄O₂S₂) is an organic disulfide that serves as a sulfur donor in a variety of chemical reactions.[3] It is particularly recognized for its role in the sulfurization step during the synthesis of PS-Os, where a non-bridging oxygen atom in the phosphodiester backbone is replaced with a sulfur atom.[4] This modification confers increased resistance to nuclease degradation, thereby enhancing the therapeutic potential of oligonucleotides.[4] PADS is also utilized in peptide synthesis, thiol modification, and as an intermediate in the development of various pharmaceuticals.
Mechanism of Action: The "Aging" Phenomenon
The efficacy of PADS as a sulfurizing agent is significantly enhanced through a process known as "aging."[5] When PADS is dissolved in a solution containing a base, such as 3-picoline or pyridine, it undergoes a base-catalyzed elimination reaction.[6] This process generates more reactive polysulfide species, which are the active sulfur-transfer agents.[6][7]
The initial step involves the abstraction of a proton to form a carbanion, which then eliminates to produce a ketene and an acyldisulfide anion.[6] This disulfide anion subsequently attacks another molecule of PADS, initiating the formation of polysulfides.[6] "Aged" solutions of PADS, typically prepared 24-48 hours before use, demonstrate significantly higher sulfurization efficiencies compared to freshly prepared solutions.[5][6]
References
- 1. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. organica1.org [organica1.org]
- 6. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Phenylacetyl Disulfide (PADS) in Phosphorothioate Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphorothioate (PS) oligonucleotides are synthetic analogs of nucleic acids where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur. This modification confers significant resistance to nuclease degradation, a critical property for their therapeutic applications, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). The synthesis of high-quality PS-oligos is paramount for research and drug development. Phenylacetyl disulfide (PADS) has emerged as a highly efficient, cost-effective, and scalable sulfurizing reagent for the synthesis of PS-oligos via the solid-phase phosphoramidite method.[1][2]
These application notes provide a comprehensive guide to the use of PADS in the automated solid-phase synthesis of phosphorothioate oligonucleotides. Detailed protocols, performance data, and diagrams are presented to assist researchers in achieving high-yield and high-purity synthesis of these important therapeutic molecules.
Principle of Solid-Phase Phosphorothioate Oligonucleotide Synthesis
The synthesis of phosphorothioate oligonucleotides is a cyclic process performed on a solid support, typically controlled pore glass (CPG). The oligonucleotide chain is elongated in the 3' to 5' direction through a repeated four-step cycle:
-
Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.
-
Coupling: Reaction of the free 5'-hydroxyl group with a nucleoside phosphoramidite monomer.
-
Sulfurization: Conversion of the unstable phosphite triester linkage to a stable phosphorothioate triester using a sulfur-transfer reagent like PADS. This step replaces the oxidation step used in the synthesis of natural phosphodiester oligonucleotides.[3]
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers (deletion mutations).
The key to successful PS-oligo synthesis lies in the efficiency of the sulfurization step. Incomplete sulfurization can lead to the formation of undesired phosphodiester (PO) linkages, which can compromise the therapeutic efficacy of the oligonucleotide.
PADS as a Sulfurizing Reagent: Performance and Advantages
PADS offers several advantages over other sulfurizing reagents, such as the Beaucage reagent:
-
High Efficiency: PADS consistently achieves high sulfurization efficiencies, often exceeding 99.6%.[2] With an "aged" solution, this efficiency can be greater than 99.9%.[4][5]
-
Cost-Effectiveness: PADS is an economical option, making it suitable for large-scale synthesis of oligonucleotide-based drugs.[2][6]
-
Stability of "Aged" Solutions: Interestingly, the performance of PADS solutions improves after being "aged" for at least a day.[4][5] This is attributed to the formation of more reactive polysulfide species.[7][8] This contrasts with many other reagents that require fresh preparation for optimal performance.
-
Reduced Side Products: When used under optimized conditions, PADS minimizes the formation of oxidative by-products compared to some other sulfurizing agents.[2]
Quantitative Performance Data
The following tables summarize the performance of PADS in phosphorothioate oligonucleotide synthesis.
Table 1: Sulfurization Efficiency of PADS
| PADS Solution Condition | Sulfurization Efficiency (per step) | Resulting Phosphate (PO) Content in a 20-mer Oligo | Reference |
| Freshly Prepared | 99.5% - 99.7% | 2% - 10% | [4][5] |
| "Aged" (≥ 1 day) | > 99.9% | Low / Undetectable | [4][5] |
| Optimized (60-120s) | > 99.6% | Not specified | [2] |
Table 2: Comparison of PADS with Other Sulfurizing Reagents
| Sulfurizing Reagent | Typical Concentration & Reaction Time | Sulfurization Efficiency | Key Advantages | Key Disadvantages | Reference |
| PADS | 0.2 M in Acetonitrile/3-Picoline, 60-120s | > 99.6% | Economical for large-scale synthesis. | May require an "aging" period for optimal performance. | [] |
| Beaucage Reagent | 0.05 M in Acetonitrile, 60-240s | > 99% | High efficiency, fast reaction time. | Limited stability in solution on the synthesizer. | [] |
| DDTT | 0.05 M in Acetonitrile/Pyridine, 60s | High, comparable to Beaucage Reagent | Improved stability in solution, efficient. | Can be more expensive than other alternatives. | [] |
| Xanthane Hydride | 0.2 M in Acetonitrile/Pyridine, 120s | > 99.5% | Stable, efficient. | Not as widely cited for large-scale synthesis as PADS. | [1] |
Experimental Protocols
Materials and Reagents
-
This compound (PADS)
-
Anhydrous acetonitrile
-
3-Picoline or Pyridine
-
Controlled Pore Glass (CPG) solid support with the initial nucleoside
-
Standard phosphoramidite monomers (A, C, G, T)
-
Standard reagents for detritylation (e.g., 3% trichloroacetic acid in dichloromethane)
-
Standard capping reagents (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)
-
Activator solution (e.g., 0.45 M 1H-Tetrazole in acetonitrile)
-
Automated DNA/RNA synthesizer
Preparation of "Aged" PADS Sulfurizing Reagent
For optimal performance, it is highly recommended to prepare the PADS solution at least one day before use.[4]
-
Prepare a 0.2 M solution of this compound (PADS) in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline.
-
Store the solution at room temperature for at least 24 hours, and ideally for 48 hours, before placing it on the synthesizer.[7][8] This "aging" process allows for the formation of more reactive polysulfide species, leading to higher sulfurization efficiency.
Automated Solid-Phase Synthesis of a 20-mer Phosphorothioate Oligonucleotide (1 µmole scale)
The following protocol outlines a typical cycle for the addition of a single phosphorothioate linkage using an automated DNA/RNA synthesizer. This cycle is repeated for each monomer addition.
-
Detritylation:
-
Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in a suitable solvent (e.g., dichloromethane or toluene).
-
Time: 60-120 seconds.
-
Action: Removes the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling step.
-
Wash: Flush the column with anhydrous acetonitrile.
-
-
Coupling:
-
Reagents:
-
0.1 M solution of the desired nucleoside phosphoramidite in anhydrous acetonitrile.
-
0.45 M activator solution (e.g., 1H-Tetrazole) in anhydrous acetonitrile.
-
-
Time: 30-60 seconds.
-
Action: The activator protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.
-
Wash: Flush the column with anhydrous acetonitrile.
-
-
Sulfurization:
-
Reagent: 0.2 M "aged" PADS solution in 1:1 (v/v) anhydrous acetonitrile and 3-picoline.
-
Time: 60-120 seconds.[2]
-
Action: The phosphite triester is converted to a more stable phosphorothioate triester.
-
Wash: Flush the column with anhydrous acetonitrile.
-
-
Capping:
-
Reagents:
-
Capping Reagent A (e.g., acetic anhydride/pyridine/THF).
-
Capping Reagent B (e.g., N-methylimidazole/THF).
-
-
Time: 30-60 seconds.
-
Action: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of n-1 deletion mutants in subsequent cycles.
-
Wash: Flush the column with anhydrous acetonitrile.
-
After the final cycle, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures (e.g., concentrated ammonium hydroxide at elevated temperatures).[4] The crude product can then be analyzed and purified by methods such as HPLC and mass spectrometry.
Visualizations
Experimental Workflow for Phosphorothioate Oligonucleotide Synthesis
Caption: Automated solid-phase synthesis cycle for phosphorothioate oligonucleotides using PADS.
Proposed Mechanism of PADS "Aging"
Caption: The base-catalyzed degradation of PADS to form active polysulfides.
Application in Signaling Pathways: Antisense Oligonucleotide Inhibition of NF-κB
Phosphorothioate oligonucleotides are widely used as antisense agents to inhibit the expression of specific proteins. One important therapeutic target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is implicated in inflammation and cancer.[10] An antisense oligonucleotide targeting the p65 subunit of NF-κB can be synthesized using the PADS method.
Caption: Mechanism of NF-κB inhibition by a phosphorothioate antisense oligonucleotide.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High PO Content | 1. PADS solution is too fresh. 2. Insufficient sulfurization time. 3. Low concentration of PADS. | 1. "Age" the PADS solution for at least 24-48 hours. 2. Increase the sulfurization time to 90-120 seconds. 3. Ensure the PADS concentration is 0.2 M. |
| Presence of n-1 shortmers | Inefficient capping step. | Ensure capping reagents are fresh and delivered correctly. |
| Low Synthesis Yield | Inefficient coupling. | Check the activity of the phosphoramidites and activator. Ensure anhydrous conditions. |
Conclusion
This compound is a robust and economical sulfurizing reagent for the synthesis of phosphorothioate oligonucleotides. By following optimized protocols, particularly the use of an "aged" PADS solution, researchers can consistently achieve high sulfurization efficiency, leading to the production of high-purity PS-oligos with low levels of phosphodiester impurities. This is crucial for the development of effective and safe nucleic acid-based therapeutics. The detailed protocols and data provided in these application notes serve as a valuable resource for scientists and professionals in the field of oligonucleotide synthesis and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 3. Investigating discovery strategies and pharmacological properties of stereodefined phosphorodithioate LNA gapmers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular Mechanisms of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Phosphorothioate oligonucleotides: effectiveness and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 10. NF-kappaB p65 antisense oligonucleotides may serve as a novel molecular approach for the treatment of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Phenylacetyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylacetyl disulfide (PADS) is a versatile reagent in solid-phase organic synthesis, primarily recognized for its role as an efficient sulfurizing agent in the production of phosphorothioate oligonucleotides. This application note provides detailed protocols for the use of PADS in this context and explores its potential, though less documented, application as a cleavable disulfide linker in solid-phase peptide synthesis. The protocols herein are designed to furnish researchers, scientists, and drug development professionals with the necessary details to implement these synthetic strategies. Quantitative data is summarized for clarity, and experimental workflows are visually represented to facilitate comprehension.
Introduction
Solid-phase synthesis has become an indispensable tool in the development of therapeutic and diagnostic molecules, including oligonucleotides and peptides. The efficiency and purity of the final product are critically dependent on the reagents and protocols employed. This compound (PADS) has emerged as a cost-effective and highly efficient sulfur-transfer reagent for the synthesis of phosphorothioate oligonucleotides, a class of molecules with significant therapeutic potential.[1][2] Beyond this primary application, the disulfide bond within PADS presents the possibility of its use as a cleavable linker, a common strategy in solid-phase peptide synthesis to release the target molecule under mild reductive conditions.[1][3] This document outlines the established protocol for PADS in oligonucleotide synthesis and provides a generalized protocol for the use of a disulfide linker in peptide synthesis, which can be conceptually adapted for PADS.
This compound in Oligonucleotide Synthesis: A Sulfurizing Agent
The introduction of a phosphorothioate backbone in synthetic oligonucleotides enhances their resistance to nuclease degradation, a desirable property for antisense and siRNA therapeutics.[4][5] PADS serves as an excellent sulfur-transfer reagent to convert the internucleosidic phosphite triester to a phosphorothioate triester during solid-phase synthesis.
Quantitative Data for Sulfurization Reaction
| Parameter | Value | Reference |
| PADS Concentration | 0.2 M | [2][6] |
| Solvent System | Pyridine:Acetonitrile (1:1, v/v) | [2][6] |
| Step-wise Efficiency | > 99.9% | [2][6] |
| "Aging" of Solution | Performs efficiently even after storage at room temperature for over a month | [2] |
Experimental Protocol: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides using PADS
This protocol outlines the key sulfurization step within a standard automated solid-phase oligonucleotide synthesis cycle.
Materials:
-
Controlled Pore Glass (CPG) solid support loaded with the initial nucleoside
-
DNA/RNA synthesizer
-
Acetonitrile (anhydrous)
-
Pyridine (anhydrous)
-
This compound (PADS)
-
Standard reagents for oligonucleotide synthesis (e.g., deblocking, coupling, and capping solutions)
-
Ammonium hydroxide solution
Procedure:
-
Preparation of Sulfurizing Reagent: Prepare a 0.2 M solution of this compound (PADS) in a 1:1 (v/v) mixture of anhydrous pyridine and anhydrous acetonitrile.[2][6] Note that this solution can be prepared in advance and stored at room temperature.[2]
-
Standard Synthesis Cycle: Perform the standard steps of detritylation, coupling, and capping on the solid-phase synthesizer.
-
Sulfurization Step: Following the coupling step, deliver the 0.2 M PADS solution to the synthesis column and allow it to react with the newly formed phosphite triester linkage. The reaction is typically rapid.
-
Washing: After the sulfurization is complete, thoroughly wash the solid support with acetonitrile to remove excess reagent and byproducts.
-
Continuation of Synthesis: Proceed with the next cycle of detritylation, coupling, capping, and sulfurization until the desired oligonucleotide sequence is assembled.
-
Cleavage and Deprotection: Upon completion of the synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using concentrated ammonium hydroxide.
Experimental Workflow
Caption: Workflow for solid-phase synthesis of phosphorothioate oligonucleotides.
Disulfide Linkers in Solid-Phase Peptide Synthesis
A common strategy in solid-phase peptide synthesis (SPPS) involves the use of a linker containing a disulfide bond to anchor the growing peptide chain to the solid support.[1][3] Upon completion of the synthesis and removal of side-chain protecting groups, the peptide can be cleaved from the resin by the reduction of the disulfide bond, yielding a peptide with a C-terminal thiol.
While this compound is not commonly cited as a linker for SPPS, a hypothetical protocol can be conceptualized based on the principles of other disulfide linkers.
General Protocol for SPPS using a Disulfide Linker
This protocol describes a general method and does not imply that PADS is a commercially available or validated linker for this purpose.
Materials:
-
Solid support functionalized with a disulfide-containing linker (e.g., a resin derivatized with a mercaptoalkanoic acid)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail for side-chain deprotection (e.g., TFA/TIS/H₂O)
-
Reducing agent for final cleavage (e.g., 1,4-butanedithiol (BDT), dithiothreitol (DTT))
-
Solvents (DMF, DCM)
Procedure:
-
Attachment of the First Amino Acid: Couple the first Fmoc-protected amino acid to the disulfide-linker functionalized resin using standard coupling procedures.
-
Peptide Chain Elongation: Perform iterative cycles of Fmoc deprotection and amino acid coupling to assemble the desired peptide sequence.
-
Side-Chain Deprotection: After assembling the full peptide chain, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water) to remove the acid-labile side-chain protecting groups. The peptide remains attached to the resin via the disulfide bond.
-
Washing: Thoroughly wash the resin with appropriate solvents (e.g., DCM, DMF) to remove the cleavage cocktail and scavengers.
-
Reductive Cleavage: Suspend the resin in a solution containing a reducing agent to cleave the disulfide bond and release the peptide into solution.[1]
-
Example Cleavage Condition: A solution of 1,4-butanedithiol (BDT) in a suitable solvent.[1]
-
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. The volatile reducing agent can be removed by evaporation.[1]
Logical Relationship of Disulfide Linker Cleavage
Caption: Reductive cleavage of a peptide from a disulfide-linked solid support.
Conclusion
This compound is a well-established and highly efficient reagent for the sulfurization step in the solid-phase synthesis of phosphorothioate oligonucleotides. Its use offers advantages in terms of cost and stability. While its application as a cleavable linker in solid-phase peptide synthesis is not widely documented, the principles of disulfide linker chemistry provide a conceptual framework for such a use. The protocols and data presented here serve as a comprehensive resource for researchers employing PADS in their synthetic endeavors. Further investigation into the utility of PADS as a linker may open new avenues in solid-phase synthesis.
References
- 1. Solid-phase peptide synthesis on disulfide-linker resin followed by reductive release affords pure thiol-functionalized peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. youdobio.com [youdobio.com]
- 6. researchgate.net [researchgate.net]
Phenylacetyl Disulfide: Application Notes and Protocols for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetyl disulfide (PADS) is a key reagent in medicinal chemistry, primarily utilized as a highly efficient sulfur-transfer agent in the synthesis of phosphorothioate oligonucleotides (PS-oligos). This modification, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur, confers crucial nuclease resistance to oligonucleotides, a vital property for their development as therapeutic agents, including antisense oligonucleotides and siRNAs. This document provides detailed application notes and protocols for the use of PADS in the solid-phase synthesis of PS-oligos.
Core Application: Sulfurization in Solid-Phase Oligonucleotide Synthesis
The primary application of PADS in medicinal chemistry is the conversion of the unstable phosphite triester linkage to a stable phosphorothioate triester during the automated solid-phase synthesis of oligonucleotides. This sulfurization step is critical for the production of nuclease-resistant therapeutic oligonucleotides.
Mechanism of Action
The sulfurization process with PADS involves the nucleophilic attack of the phosphite triester on the disulfide bond of PADS. It has been observed that "aging" a solution of PADS in a mixture of an organic solvent (like acetonitrile) and a base (like 3-picoline or pyridine) significantly enhances its sulfurization efficiency. This is because PADS degrades to form more reactive polysulfide species, which are the active sulfurizing agents. The base-catalyzed degradation of PADS is thought to proceed via an E1cB-type elimination, generating a ketene and an acyldisulfide anion, which then forms polysulfides.
Quantitative Data Summary
The efficiency of the sulfurization step is a critical parameter in oligonucleotide synthesis. The use of "aged" PADS solutions consistently results in high sulfurization efficiencies, minimizing the formation of undesirable phosphodiester linkages.
| Sulfurizing Reagent | Concentration & Solvent | Reaction Time | Sulfurization Efficiency (%) | Reference(s) |
| This compound (PADS) ("Aged") | 0.2 M in Acetonitrile/3-Picoline (1:1 v/v) | 60 - 120 seconds | >99.6 - >99.9 | [1][2] |
| Beaucage Reagent | 0.05 M in Acetonitrile | 30 seconds | >99 | |
| DDTT | 0.1 M in Acetonitrile/Pyridine | 2 minutes | >99 | |
| Xanthane Hydride | 0.05 M in Acetonitrile/Pyridine | 15 minutes | ~99 |
Experimental Protocols
Protocol 1: Preparation of "Aged" this compound (PADS) Solution
Materials:
-
This compound (PADS)
-
Anhydrous Acetonitrile (MeCN)
-
3-Picoline or Pyridine
-
Anhydrous solvent-rated bottle
Procedure:
-
In a dry, inert atmosphere, prepare a 0.2 M solution of PADS in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline (or pyridine). For example, to prepare 100 mL of solution, dissolve 6.05 g of PADS in 50 mL of anhydrous acetonitrile and 50 mL of 3-picoline.
-
Seal the bottle and store the solution at room temperature for at least 24-48 hours before use. This "aging" process is crucial for the formation of the active polysulfide sulfurizing species.[1][2]
-
The solution is stable for over a month at room temperature.[3]
Protocol 2: Automated Solid-Phase Synthesis of a 20-mer Phosphorothioate Oligonucleotide (1 µmole scale)
This protocol outlines a standard cycle for an automated DNA/RNA synthesizer.
Reagents:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Detritylation solution: 3% Dichloroacetic acid (DCA) in toluene.
-
Coupling solution: 0.1 M phosphoramidite solution in anhydrous acetonitrile and an activator (e.g., 0.45 M 1H-Tetrazole in anhydrous acetonitrile).
-
Sulfurization solution: "Aged" 0.2 M PADS solution (from Protocol 1).
-
Capping solution: Cap A (acetic anhydride/pyridine/THF) and Cap B (N-methylimidazole/THF).
-
Washing solvent: Anhydrous acetonitrile.
-
Cleavage and deprotection solution: Concentrated ammonium hydroxide.
Synthesis Cycle Workflow:
Detailed Steps per Cycle:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treating with the detritylation solution for approximately 60 seconds. This is followed by a wash with anhydrous acetonitrile.
-
Coupling: The next nucleoside phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction typically takes about 30-60 seconds. A wash with anhydrous acetonitrile follows.
-
Sulfurization: The "aged" 0.2 M PADS solution is delivered to the synthesis column to convert the phosphite triester to a phosphorothioate triester. The reaction time is typically 60-120 seconds.[1] The column is then washed with anhydrous acetonitrile.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solution to prevent the formation of deletion sequences (n-1 mers). This step is followed by a final wash with anhydrous acetonitrile before initiating the next cycle.
Post-Synthesis Cleavage and Deprotection:
-
After the final synthesis cycle, the solid support is treated with concentrated ammonium hydroxide at 55°C for 8-12 hours. This cleaves the oligonucleotide from the CPG support and removes the protecting groups from the phosphate backbone and the nucleobases.
-
The resulting crude phosphorothioate oligonucleotide solution is collected for purification.
Protocol 3: Purification and Analysis of Phosphorothioate Oligonucleotides
Purification:
Crude phosphorothioate oligonucleotides are typically purified by High-Performance Liquid Chromatography (HPLC).
-
Reverse-Phase HPLC (RP-HPLC): This is a common method for purifying detritylated ("DMT-off") oligonucleotides. The separation is based on the hydrophobicity of the oligonucleotide.
-
Ion-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on their charge.
Analysis:
The purity and identity of the final phosphorothioate oligonucleotide product are confirmed by a combination of HPLC and mass spectrometry.
-
Analytical HPLC (RP-HPLC or IE-HPLC): Used to assess the purity of the final product. The presence of phosphorothioate linkages can lead to peak broadening due to the presence of diastereomers at each phosphorus center.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is used to confirm the molecular weight of the synthesized oligonucleotide.[4][5]
Advantages of Using this compound
-
High Sulfurization Efficiency: "Aged" PADS solutions provide exceptionally high sulfurization efficiency (>99.6%), minimizing the formation of phosphodiester impurities.[1][2]
-
Cost-Effectiveness: PADS is a relatively inexpensive sulfurizing reagent, making it suitable for large-scale oligonucleotide synthesis.
-
Stability of "Aged" Solution: The "aged" PADS solution is stable for an extended period at room temperature, which is advantageous for routine and large-scale manufacturing.[3]
-
Compatibility: PADS is compatible with standard automated solid-phase oligonucleotide synthesizers and phosphoramidite chemistry.
Concluding Remarks
This compound is a robust and highly effective reagent for the synthesis of phosphorothioate oligonucleotides, a cornerstone of modern nucleic acid-based therapeutics. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to effectively utilize PADS in their medicinal chemistry endeavors, ensuring the production of high-quality phosphorothioate oligonucleotides for a wide range of applications.
References
- 1. organica1.org [organica1.org]
- 2. researchgate.net [researchgate.net]
- 3. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Assay, Purity, and Impurity Profile of Phosphorothioate Oligonucleotide Therapeutics by Ion Pair-HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylacetyl Disulfide: A Key Building Block in Pharmaceutical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetyl disulfide (PADS) is a versatile organosulfur compound that has carved out a significant niche in pharmaceutical synthesis. While its potential applications are varied, it is most prominently utilized as a highly efficient sulfur-transfer reagent in the synthesis of phosphorothioate oligonucleotides (PS-ONs), a cornerstone of modern antisense and RNA interference (RNAi) therapeutics. This document provides detailed application notes and experimental protocols for the use of this compound in this critical pharmaceutical application, alongside an exploration of its role in the synthesis of other pharmaceutical agents.
Core Application: Synthesis of Phosphorothioate Oligonucleotides
The introduction of a phosphorothioate linkage, where a non-bridging oxygen atom in the phosphate backbone of an oligonucleotide is replaced by a sulfur atom, is a key chemical modification in the development of nucleic acid-based therapeutics. This modification confers enhanced stability against nuclease degradation, a crucial attribute for in vivo applications.[1] this compound has emerged as a preferred sulfurizing agent for this purpose due to its high efficiency, cost-effectiveness, and scalability.[2]
Quantitative Data on Sulfurization Efficiency
The efficiency of the sulfurization step is critical for the purity and yield of the final oligonucleotide product. This compound consistently demonstrates high sulfurization efficiencies, often exceeding 99%.
| Parameter | Value | Reference |
| Step-wise Sulfurization Efficiency | > 99.9% | [3] |
| Step-wise Sulfurization Efficiency (for RNA) | > 99.8% | [2] |
| Contact Time for Efficient Sulfurization | 60-120 seconds | [2] |
| Typical Concentration of PADS solution | 0.2 M | [3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
A common method for the laboratory-scale synthesis of this compound involves the oxidation of the corresponding thioacid.
Materials:
-
Thioacetic acid
-
Iodine
-
Ethanol
-
Ethyl acetate
-
10% Sodium carbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve the thioacid (2 mmol) in ethanol (20 ml).
-
Add iodine (2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the ethanol under reduced pressure.
-
Add ethyl acetate to the residue and wash the mixture with 10% sodium carbonate solution, followed by brine.
-
Dry the organic layer with magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain this compound.[4]
Protocol 2: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides using this compound
This protocol outlines the key sulfurization step within a standard automated solid-phase oligonucleotide synthesis cycle.
Materials:
-
Controlled pore glass (CPG) solid support with initial nucleoside
-
Phosphoramidite monomers
-
Activator (e.g., 5-ethylthio-1H-tetrazole)
-
Oxidizing solution (for phosphodiester linkages)
-
Capping solution
-
Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
-
Sulfurizing reagent: 0.2 M this compound in a 1:1 (v/v) mixture of 3-picoline and acetonitrile.[2]
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
Procedure (within an automated synthesizer):
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid-supported nucleoside.
-
Coupling: Addition of the next phosphoramidite monomer in the presence of an activator.
-
Sulfurization: Instead of the standard oxidation step, the phosphite triester linkage is converted to a phosphorothioate triester.
-
Introduce the 0.2 M this compound solution to the synthesis column.
-
Allow a contact time of 60-120 seconds for efficient sulfurization.[2]
-
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Repeat the cycle of deblocking, coupling, sulfurization/oxidation, and capping for each subsequent monomer.
-
Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups are removed using concentrated ammonium hydroxide.
-
Purification: The crude phosphorothioate oligonucleotide is purified using techniques such as high-performance liquid chromatography (HPLC).
Mechanism of Action of Phosphorothioate Oligonucleotides
Phosphorothioate oligonucleotides primarily function as antisense agents, modulating gene expression through several mechanisms. The most common is the recruitment of RNase H, an enzyme that recognizes the DNA-RNA duplex formed between the antisense oligonucleotide and its target mRNA, leading to the cleavage and subsequent degradation of the mRNA. This prevents the translation of the target protein.
Caption: Antisense mechanism of phosphorothioate oligonucleotides.
This compound in the Synthesis of Other Pharmaceuticals
While the primary application of this compound is in oligonucleotide synthesis, the phenylacetyl moiety is a key structural component in several other classes of pharmaceuticals, notably beta-lactam antibiotics and glutaminase inhibitors. In these cases, however, phenylacetyl chloride or phenylacetic acid are more commonly used as the direct precursors for the introduction of the phenylacetyl group. This compound can be considered a stable precursor or an alternative reagent for introducing a phenylacetylthio group, which can then be further manipulated.
Case Study: Glutaminase Inhibitors (BPTES Analogs)
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its analogs are potent and selective allosteric inhibitors of glutaminase (GLS), an enzyme overexpressed in many cancers. The synthesis of BPTES involves the acylation of a bis-aminothiadiazole intermediate with phenylacetyl chloride.[5]
While this compound is not directly used in the reported syntheses of BPTES, it represents a potential alternative for the introduction of the phenylacetyl group, particularly in scenarios where milder reaction conditions are required.
Protocol 3: Synthesis of BPTES using Phenylacetyl Chloride
Materials:
-
bis-2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl sulfide
-
Phenylacetyl chloride
-
Triethylamine (TEA)
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
Dissolve bis-2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl sulfide (1 equivalent) in DMA.
-
Add triethylamine (2.2 equivalents).
-
Add phenylacetyl chloride (2 equivalents) to the solution.
-
Stir the reaction overnight at room temperature.
-
Purify the product, BPTES, by appropriate chromatographic methods.[5]
Signaling Pathway of Glutaminase Inhibition
Glutaminase plays a crucial role in cancer cell metabolism by converting glutamine to glutamate, which is a key component in the tricarboxylic acid (TCA) cycle and in the synthesis of glutathione, an important antioxidant. Inhibition of glutaminase disrupts these processes, leading to increased reactive oxygen species (ROS), metabolic stress, and ultimately, apoptosis of the cancer cell.
Caption: Inhibition of glutaminase by BPTES disrupts cancer cell metabolism.
Conclusion
This compound is a valuable and highly efficient reagent in pharmaceutical synthesis, with its most significant and well-documented role being the sulfurization of internucleotide linkages in the production of phosphorothioate oligonucleotides. The protocols and data presented herein provide a comprehensive guide for researchers in the application of this key building block for the development of next-generation nucleic acid-based therapeutics. While its direct incorporation as a building block into other small molecule pharmaceuticals is less common, the phenylacetyl moiety it carries is of significant pharmacological importance, suggesting potential for broader synthetic applications.
References
- 1. CN107033162B - Preparation of 7-phenylacetamide-3-chloromethyl cephalosporanic acid p-methoxybenzyl ester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Phenylacetyl Disulfide: Applications in Polymer Chemistry and Material Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phenylacetyl disulfide (PADS) is a significant reagent in specific domains of polymer chemistry and material science, most notably in the synthesis of modified biopolymers for therapeutic applications. While its broader application as a monomer or initiator in conventional polymer synthesis is not extensively documented, its role as a highly efficient sulfur-transfer agent is well-established. This document provides detailed application notes and experimental protocols for the primary application of PADS, focusing on the synthesis of phosphorothioate oligonucleotides.
I. Application: Sulfurization in Phosphorothioate Oligonucleotide Synthesis
The principal application of this compound in polymer chemistry is as a sulfurizing agent in the solid-phase synthesis of phosphorothioate oligonucleotides. These modified nucleic acid polymers, where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom, exhibit enhanced resistance to nuclease degradation, a crucial property for antisense therapies, siRNAs, and other nucleic acid-based drugs.[1]
PADS is favored in both laboratory and large-scale industrial synthesis due to its high efficiency, cost-effectiveness, and scalability.[2][3] A peculiar and critical aspect of using PADS is the requirement for an "aging" period in solution. Freshly prepared solutions of PADS are less effective sulfurizing agents. Upon standing in a solution containing a base like 3-picoline or pyridine, PADS undergoes a base-catalyzed elimination to form polysulfides.[1][4] These polysulfides are the highly reactive species responsible for the efficient sulfurization of the internucleotide phosphite triester linkage to a phosphorothioate triester.[1]
Key Advantages of PADS in Oligonucleotide Synthesis:
-
High Sulfurization Efficiency: "Aged" solutions of PADS can achieve stepwise sulfurization efficiencies greater than 99.9%.[1][5][6]
-
Cost-Effectiveness: PADS is an economical choice for large-scale manufacturing of therapeutic oligonucleotides.[3]
-
Solution Stability: Once "aged," the PADS solution remains effective for over a month at room temperature, which is advantageous for routine synthesis.[1][5]
Mechanism of Action: The "Aging" Process
The enhanced efficacy of "aged" PADS solutions is a key aspect of its application. The process can be summarized as follows:
-
Activation: In the presence of a base (e.g., 3-picoline or pyridine) in acetonitrile, PADS undergoes a base-catalyzed degradation.[1]
-
Formation of Active Species: This degradation proceeds via an E1cB-type elimination, generating a ketene and an acyldisulfide anion.[1]
-
Polysulfide Generation: The acyldisulfide anion then attacks another molecule of PADS, leading to the formation of a mixture of polysulfides.[1]
-
Sulfurization: These polysulfides are more potent sulfur-transfer reagents than PADS itself and efficiently convert the phosphite triester to the desired phosphorothioate triester on the solid support.[4]
A diagram illustrating the PADS activation and sulfurization workflow is provided below:
II. Quantitative Data
The efficiency of the sulfurization step is critical for the overall yield and purity of the final oligonucleotide product. The "aging" of the PADS solution has a significant impact on this efficiency.
| Parameter | Freshly Prepared PADS Solution | "Aged" PADS Solution (≥ 24 hours) | Reference(s) |
| Stepwise Sulfurization Efficiency | 99.5% - 99.7% | > 99.9% | [5][6] |
| Resulting Impurity | Increased phosphate (P=O) diester content | Low-level phosphate (P=O) diester content | [5][6] |
| Recommended Aging Time | Not Recommended | At least 24-48 hours | [1][2] |
| Typical Contact Time | Not specified | 60 - 120 seconds | [2][3] |
III. Experimental Protocols
Protocol 1: Preparation of "Aged" 0.2 M PADS Sulfurizing Reagent
Materials:
-
This compound (PADS), solid
-
Anhydrous acetonitrile
-
3-Picoline or Pyridine, anhydrous
Procedure:
-
In a clean, dry, and inert atmosphere (e.g., under argon or nitrogen), weigh out the appropriate amount of PADS to prepare a 0.2 M solution.
-
Dissolve the PADS in a 1:1 (v/v) mixture of anhydrous acetonitrile and anhydrous 3-picoline (or pyridine).
-
Store the solution in a sealed, amber glass bottle at room temperature for at least 24 to 48 hours before its first use. This "aging" period is crucial for the formation of the active sulfurizing species.[1]
-
The solution is stable and can be used for over a month when stored at room temperature.[1]
Protocol 2: Automated Solid-Phase Synthesis of Phosphorothioate Oligonucleotides using PADS
This protocol assumes the use of a standard automated DNA/RNA synthesizer employing phosphoramidite chemistry.
Reagents:
-
Standard DNA/RNA phosphoramidites (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Capping solutions (e.g., Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
"Aged" 0.2 M PADS solution (from Protocol 1)
-
Anhydrous acetonitrile for washing
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)
-
Controlled pore glass (CPG) solid support with the initial nucleoside
Synthesis Cycle:
The standard synthesis cycle (deblocking, coupling, capping, oxidation) is modified by replacing the oxidation step with the sulfurization step.
-
Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside/oligonucleotide using the deblocking solution. The column is then washed with anhydrous acetonitrile.
-
Coupling: The next phosphoramidite monomer and the activator solution are delivered to the synthesis column to form an internucleotide phosphite triester linkage. The column is then washed with anhydrous acetonitrile.
-
Sulfurization: The "aged" 0.2 M PADS solution is delivered to the column. A contact time of 60 to 120 seconds is typically sufficient for efficient sulfurization.[3] The column is then thoroughly washed with anhydrous acetonitrile to remove excess reagent and byproducts.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of (n-1) shortmer sequences. The column is then washed with anhydrous acetonitrile.
-
Repeat: The cycle is repeated until the full-length oligonucleotide is assembled.
Post-Synthesis Processing:
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG solid support, and the nucleobase and phosphate protecting groups are removed by treatment with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C for 8-12 hours).
-
Purification: The crude phosphorothioate oligonucleotide is purified using standard techniques such as reverse-phase HPLC or ion-exchange chromatography.
A diagram of the modified synthesis cycle is presented below:
IV. Broader Applications in Polymer and Material Science
While the synthesis of phosphorothioate oligonucleotides is the most prominent application of PADS, the disulfide bond it contains is a key functional group in various advanced materials. Polymers containing disulfide bonds in their backbone or as cross-linkages are of great interest for applications such as:
-
Drug Delivery Systems: Disulfide bonds can be cleaved in the reducing environment inside cells, allowing for targeted drug release.
-
Self-Healing Materials: The reversible nature of the disulfide bond can be exploited to create materials that can repair themselves.
-
Stimuli-Responsive Polymers: These polymers can change their properties in response to redox stimuli.
Common methods for synthesizing poly(disulfide)s include the oxidative polymerization of dithiols and the ring-opening polymerization of sulfur-containing cyclic monomers.[7] Although PADS is a disulfide-containing molecule, its direct use as a monomer in these polymerization techniques is not well-documented in current literature. Its primary role remains that of a specialized sulfur-transfer reagent. Further research may explore the potential of PADS or its derivatives as precursors or monomers for novel disulfide-containing polymers.
References
- 1. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the sulfurisation of phosphites by this compound (PADS) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. organica1.org [organica1.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of Phenylacetyl Disulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetyl disulfide (PADS) is an organosulfur compound utilized as a sulfurizing reagent in the synthesis of phosphorothioate oligonucleotides, which are of interest in drug development.[1][2] Accurate and reliable analytical methods for the detection and quantification of this compound are crucial for process monitoring, quality control of starting materials, and assessment of residual levels in final products. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Analytical Techniques: A Comparative Overview
The selection of an appropriate analytical technique for the detection of this compound depends on factors such as the sample matrix, required sensitivity, and the desired level of structural confirmation.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection is a robust and widely used technique for the quantification of organic compounds. Given that this compound contains aromatic rings, it is expected to exhibit strong UV absorbance, making HPLC-UV a suitable method for its determination.[3][4][5] This technique offers excellent quantitative performance and can be readily implemented in most analytical laboratories.
-
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the sensitive and selective detection of mass spectrometry. While this compound is a solid with a melting point of 59-63 °C, its volatility may be sufficient for GC-MS analysis, potentially after derivatization to improve thermal stability and chromatographic behavior.[6][7][8] GC-MS provides high specificity and structural information, which is invaluable for impurity identification.
-
UV-Vis Spectrophotometry is a simpler and more accessible technique that can be used for the quantification of this compound in relatively pure samples. The aromatic nature of the molecule suggests a distinct UV absorption spectrum that can be used for concentration measurements based on the Beer-Lambert law.[1][3]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical techniques described. It is important to note that these are general values for the analysis of small organic molecules, and specific performance for this compound will require method validation.[9][10][11]
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.1 - 10 µg/mL | 0.01 - 1 µg/mL | 1 - 10 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 µg/mL | 0.05 - 5 µg/mL | 5 - 50 µg/mL |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 95 - 105% |
Experimental Workflow for this compound Analysis
The following diagram illustrates a general workflow for the analysis of this compound from sample receipt to final data reporting.
Caption: General workflow for this compound analysis.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a general method for the quantification of this compound using reverse-phase HPLC with UV detection. Optimization of the mobile phase composition and gradient may be required.
a. Materials and Reagents
-
This compound standard (≥97% purity)[2]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Methanol (HPLC grade, for sample preparation)
-
0.22 µm syringe filters
b. Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
c. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol. This compound is soluble in various organic solvents including methanol, chloroform, and ethyl acetate.[6][12]
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter prior to injection.[13][14]
d. Chromatographic Conditions
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 50% B
-
13-15 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance determined by DAD)
e. Data Analysis
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound by GC-MS. Due to its melting point, direct injection may be feasible, but derivatization could improve performance. This protocol assumes direct analysis.
a. Materials and Reagents
-
This compound standard (≥97% purity)[2]
-
Dichloromethane or Ethyl Acetate (GC grade)
-
Anhydrous sodium sulfate
b. Instrumentation
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (Electron Ionization - EI)
-
Capillary column suitable for general purpose analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
c. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution with dichloromethane to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Dissolve the sample in dichloromethane to an appropriate concentration. If the sample is in an aqueous matrix, perform a liquid-liquid extraction with dichloromethane, dry the organic layer with anhydrous sodium sulfate, and concentrate if necessary.
d. GC-MS Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV[15]
-
Scan Range: m/z 40-450
e. Data Analysis
-
Identify the peak for this compound by its retention time and mass spectrum. The mass spectrum of aromatic compounds typically shows a prominent molecular ion peak.[16][17]
-
For quantification, use selected ion monitoring (SIM) of characteristic ions of this compound to enhance sensitivity and selectivity.
-
Generate a calibration curve and quantify the analyte as described for the HPLC method.
UV-Vis Spectrophotometry
This protocol is suitable for the rapid quantification of this compound in non-complex samples where it is the primary absorbing species.
a. Materials and Reagents
-
This compound standard (≥97% purity)[2]
-
Methanol (UV grade) or another suitable transparent solvent
b. Instrumentation
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
c. Procedure
-
Determine λmax: Prepare a solution of this compound in methanol (e.g., 10 µg/mL). Scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The phenylacetyl moiety suggests absorbance in the 250-270 nm range.[1]
-
Prepare Standards: Prepare a series of standard solutions of this compound in methanol with concentrations bracketing the expected sample concentration.
-
Measure Absorbance: Measure the absorbance of the blank (methanol), standards, and samples at the determined λmax.
-
Data Analysis: Create a calibration curve by plotting absorbance versus concentration for the standards. Use the linear regression equation to calculate the concentration of this compound in the samples.
Logical Relationships in Analytical Method Selection
The choice of analytical technique is guided by the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical technique.
References
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mastelf.com [mastelf.com]
- 5. Sigma-Aldrich [sigmaaldrich.cn]
- 6. This compound | 15088-78-5 [chemicalbook.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Which Non-Volatile Compounds Can Be Analyzed By GC-MS? - Blogs - News [alwsci.com]
- 9. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research Portal [researchportal.murdoch.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Bis(phenylacetyl) disulfide | CAS:15088-78-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 17. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
Phenylacetyl Disulfide (PADS): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylacetyl disulfide (PADS) is a versatile organosulfur compound with significant applications in biotechnology and pharmaceutical research. It is most recognized for its role as a highly efficient sulfur-transfer reagent in the synthesis of phosphorothioate oligonucleotides (PS-ONs), a class of therapeutic molecules. Beyond this primary application, PADS is also utilized in peptide synthesis, thiol modification of proteins and other molecules, and as a key intermediate in the development of novel therapeutics involving sulfur chemistry.
This document provides detailed application notes and protocols for the preparation and use of PADS solutions, with a particular focus on the critical "aging" process required for optimal performance in oligonucleotide synthesis. It also offers insights into its other potential applications, supported by available data and general chemical principles.
Chemical Properties and Storage
Proper handling and storage of this compound are crucial for maintaining its reactivity and ensuring experimental reproducibility.
| Property | Value |
| CAS Number | 15088-78-5 |
| Molecular Formula | C₁₆H₁₄O₂S₂ |
| Molecular Weight | 302.41 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 59-63 °C |
| Solubility | Soluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone. Insoluble in water.[1] |
| Storage (Solid) | Store at 2-8°C or room temperature, protected from light and moisture in a tightly sealed container.[2] |
I. Application in Phosphorothioate Oligonucleotide Synthesis
The most well-documented application of PADS is as a sulfurizing agent in the automated solid-phase synthesis of PS-ONs. These modified oligonucleotides exhibit increased resistance to nuclease degradation, making them valuable for antisense, siRNA, and aptamer-based therapies.[3][4]
The Critical "Aging" Process of PADS Solutions
Freshly prepared solutions of PADS are relatively inefficient sulfurizing agents.[5] A crucial "aging" period is required to achieve high stepwise sulfurization efficiency (>99.9%).[2][5] During this process, a base catalyst (typically 3-picoline or pyridine) promotes the degradation of PADS into more reactive polysulfide species. These polysulfides are the active sulfur-transfer reagents.[6][7][8]
Diagram of the PADS Aging Process
Caption: Base-catalyzed degradation of PADS to form reactive polysulfides.
Experimental Protocol: Preparation and Aging of PADS Solution for Oligonucleotide Synthesis
This protocol is adapted from established methods for automated oligonucleotide synthesis.[3][5]
Materials:
-
This compound (PADS), solid
-
Anhydrous acetonitrile (ACN)
-
3-Picoline or Pyridine
-
Sterile, amber glass bottle with a screw cap
Procedure:
-
Solution Preparation:
-
In a chemical fume hood, prepare a 0.2 M solution of PADS in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline (or pyridine). For example, to prepare 100 mL of solution:
-
Weigh 6.048 g of PADS.
-
In a graduated cylinder, measure 50 mL of anhydrous acetonitrile.
-
In a separate graduated cylinder, measure 50 mL of 3-picoline.
-
Add the acetonitrile and 3-picoline to the amber glass bottle containing the PADS.
-
-
Seal the bottle tightly and mix by swirling or gentle agitation until the PADS is completely dissolved.
-
-
Aging Process:
-
Store the prepared PADS solution at room temperature, protected from light, for a minimum of 24 to 48 hours before use.[8][9]
-
The solution may darken over time; this is a normal part of the aging process.
-
Aged solutions have been reported to be stable and effective for over a month when stored at room temperature.[2]
-
Quantitative Data on Sulfurization Efficiency:
| PADS Solution Condition | Stepwise Sulfurization Efficiency | Reference(s) |
| Freshly Prepared | 99.5% - 99.7% | [5] |
| Aged (≥ 24 hours) | > 99.9% | [2][5] |
Experimental Workflow for Oligonucleotide Synthesis
Caption: Workflow for phosphorothioate oligonucleotide synthesis using PADS.
II. Other Potential Applications
While less documented, PADS has potential utility in other areas of bioconjugation and chemical synthesis. For these applications, the necessity of the "aging" process is not established and may not be required or even desirable. Freshly prepared solutions in appropriate anhydrous solvents are likely suitable.
A. Peptide Synthesis and Thiol Modification
PADS can be used for the modification of thiol groups (-SH) on cysteine residues in peptides and proteins.[10] This reactivity can be harnessed for various purposes, including:
-
Introducing a phenylacetyl group: This can be useful for altering the properties of a peptide or for providing a handle for further chemical modifications.
-
Thiol protection: While not a conventional protecting group, PADS could potentially be used to temporarily block cysteine residues during a synthesis. The resulting disulfide would need to be cleaved with a suitable reducing agent.
General Protocol for Thiol Modification (Theoretical):
-
Solution Preparation: Prepare a fresh solution of PADS in an appropriate anhydrous organic solvent in which the peptide or protein is soluble (e.g., DMSO, DMF). The concentration will depend on the specific reaction and substrate.
-
Reaction: Add the PADS solution to the thiol-containing molecule. The reaction is expected to proceed via a thiol-disulfide exchange mechanism.
-
Monitoring and Purification: Monitor the reaction by HPLC or mass spectrometry. Once complete, purify the modified product using standard chromatographic techniques.
B. Bioconjugation
The reactivity of PADS with thiols suggests its potential use in bioconjugation to link molecules together. For example, a molecule functionalized with a thiol group could be reacted with a PADS-modified molecule to form a disulfide linkage.
III. Stability in Biological Systems (Limited Data)
There is a significant lack of published data on the stability of this compound in aqueous buffers, which are essential for most in vitro biological assays and cell culture experiments. Given its disulfide bond, PADS is expected to be susceptible to reduction by biological thiols such as glutathione, which is present at high concentrations inside cells. This reactivity could lead to the release of phenylacetylthiol and other byproducts.
IV. Biological Activity and Signaling Pathways (No Direct Evidence)
Currently, there is no direct evidence in the scientific literature to suggest that this compound itself modulates specific cellular signaling pathways. The search for such information is often confounded by the acronym "PADs" also referring to Protein Arginine Deiminases, a family of enzymes involved in various signaling cascades.
Researchers interested in the potential biological effects of PADS should consider the possibility that its reactivity with cellular thiols could indirectly impact redox-sensitive signaling pathways. However, any such effects would need to be investigated experimentally. There is currently no basis to propose a specific signaling pathway diagram for the direct action of this compound.
Conclusion
This compound is a valuable reagent, particularly for the synthesis of phosphorothioate oligonucleotides, where its "aged" solutions provide superior performance. While its applications in peptide synthesis and bioconjugation are plausible, specific protocols and the impact of the aging process in these contexts require further investigation. For drug development professionals, it is important to note the current lack of data on the stability of PADS in biological systems and its direct effects on cellular signaling pathways. Any exploration of PADS in a biological context should be preceded by careful stability and cytotoxicity assessments.
References
- 1. citedrive.com [citedrive.com]
- 2. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. organica1.org [organica1.org]
- 6. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from this compound (PADS) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A Versatile and Convenient Synthesis of 34S‐Labeled Phosphorothioate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
Troubleshooting & Optimization
Phenylacetyl Disulfide Synthesis: A Technical Support Guide
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of phenylacetyl disulfide (PADS). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, helping you to improve the yield and purity of your product.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Oxidative Coupling of Thioacetic Acid: This method involves the oxidation of phenylthioacetic acid using iodine.[1]
-
From Phenylacetyl Chloride: This approach utilizes phenylacetyl chloride and a sulfur source, such as lithium disulfide, which can be generated in situ from elemental sulfur and a reducing agent like Super-Hydride (lithium triethylborohydride).[2]
Q2: My yield of this compound is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal stoichiometry: Incorrect molar ratios of reactants can lead to side reactions and reduced product formation. Ensure precise measurement of all reagents.[2]
-
Moisture in reactants or solvents: Phenylacetyl chloride is sensitive to moisture and can hydrolyze to phenylacetic acid, which will not participate in the desired reaction. Ensure all glassware is dry and use anhydrous solvents.
-
Inefficient purification: Product may be lost during the workup and purification steps. Review your extraction and chromatography techniques.
Q3: I observe an unexpected byproduct in my NMR spectrum. What could it be?
A3: A common byproduct, particularly in syntheses using phenylacetyl chloride, is dibenzoyl sulfide.[2] This can occur if there is an excess of the reducing agent (like Super-Hydride) used to generate the disulfide source.[2]
Q4: How can I purify my crude this compound?
A4: The primary methods for purifying this compound are:
-
Flash chromatography: This is an effective method for separating the desired product from byproducts and unreacted starting materials.[1]
-
Recrystallization: Recrystallization from a suitable solvent, such as hot cyclohexane, can yield high-purity PADS as white crystals.[2]
Q5: Is the "aging" of this compound necessary after synthesis?
A5: The concept of "aging" PADS is primarily relevant to its main application as a sulfurizing agent in oligonucleotide synthesis. For this purpose, freshly prepared PADS solutions are less efficient.[3] Aging the PADS solution, typically in a mixture of acetonitrile and 3-picoline, for at least 24 hours allows for the formation of more reactive polysulfide species, which are the active sulfurizing agents.[3][4] If you are using PADS for this application, aging is crucial for achieving high sulfurization efficiency (>99.9%).[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting materials. | Verify the purity and reactivity of your starting materials, particularly phenylacetyl chloride, which can degrade over time. |
| Incorrect reaction temperature. | Ensure the reaction is conducted at the specified temperature. For the reaction involving Super-Hydride, maintaining the temperature at 0 °C is critical during the addition of reagents.[2] | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time. | |
| Presence of Dibenzoyl Sulfide Impurity | Excess of Super-Hydride. | Strict control of the stoichiometry is necessary. Ensure that you are not using an excess of the reducing agent when generating the lithium disulfide in situ.[2] |
| Product is an Oil, Not a Solid | Presence of impurities. | The presence of solvent or byproducts can prevent crystallization. Purify the crude product using flash chromatography or recrystallization.[1][2] |
| Inconsistent Results Between Batches | Variability in reagent quality. | Use reagents from the same lot number if possible. If not, re-validate the purity of new batches of starting materials. |
| Presence of moisture. | Ensure all glassware is oven-dried before use and that anhydrous solvents are used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Protocol 1: Synthesis from Phenylthioacetic Acid and Iodine
This protocol is adapted from a general procedure for the synthesis of diacyl disulfides.[1]
Materials:
-
Phenylthioacetic acid
-
Ethanol
-
Iodine
-
Ethyl acetate
-
10% Sodium carbonate solution
-
Brine
-
Magnesium sulfate
Procedure:
-
Dissolve phenylthioacetic acid (2 mmol) in ethanol (20 ml).
-
Add iodine (2 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the ethanol under reduced pressure.
-
Add ethyl acetate to the residue.
-
Wash the organic layer with 10% sodium carbonate solution, followed by brine.
-
Dry the organic layer over magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography.
Protocol 2: Synthesis from Phenylacetyl Chloride and Elemental Sulfur
This one-pot, two-step synthesis is adapted from a procedure for producing isotopically labeled PADS.[2]
Materials:
-
Elemental sulfur
-
Super-Hydride (LiHEt₃B, 1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Phenylacetyl chloride
-
2-Propanol, cold
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend elemental sulfur (1 equivalent) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add Super-Hydride (1 equivalent) to the suspension and stir for 30 minutes at 0 °C.
-
Add phenylacetyl chloride (2 equivalents) to the reaction mixture at 0 °C and continue stirring for 4 hours.
-
Pour the reaction mixture into cold 2-propanol to precipitate the product.
-
Filter the off-white solid and wash with additional cold 2-propanol.
-
For higher purity, the product can be recrystallized from hot cyclohexane.[2]
Reaction Workflows and Mechanisms
Caption: Workflow for this compound Synthesis via Oxidative Coupling.
Caption: One-Pot Synthesis of this compound from Phenylacetyl Chloride.
Caption: "Aging" of this compound to Form Active Sulfurizing Agents.
References
Phenylacetyl disulfide degradation and stability in solution
Welcome to the Technical Support Center for Phenylacetyl Disulfide (PADS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions regarding the handling, stability, and degradation of this compound.
Issue 1: Unexpected Degradation of PADS in Solution
-
Q: My this compound solution seems to be degrading rapidly. What could be the cause?
A: Rapid degradation of this compound is often caused by the presence of bases or nucleophiles in the solution. PADS is known to undergo a base-catalyzed degradation process.
Troubleshooting & Optimization:
-
Solvent Purity: Ensure that your solvent is free from basic impurities. For instance, some grades of acetonitrile can contain basic contaminants. Use high-purity, anhydrous solvents where possible.
-
pH of the Medium: The stability of disulfide bonds can be pH-dependent. Alkaline conditions (pH > 8) can promote disulfide exchange and degradation. If working in aqueous or protic solvents, ensure the solution is neutral or slightly acidic if your experiment allows.
-
Avoid Basic Additives: Reagents such as pyridine, 3-picoline, or even secondary and tertiary amines will catalyze the degradation of PADS.[1][2][3] If these are not part of a specific protocol (like "aging" for oligonucleotide synthesis), they should be avoided.
-
Storage Conditions: Store PADS solutions in tightly sealed containers, protected from light and moisture, at the recommended temperature (typically 2-8°C for the solid).[4]
-
Issue 2: Inconsistent Results When Using PADS as a Sulfurizing Agent
-
Q: I'm using PADS for sulfurization in oligonucleotide synthesis, but my yields of the desired phosphorothioate are inconsistent. Why is this happening?
A: The efficiency of PADS as a sulfurizing agent is critically dependent on its controlled degradation into active polysulfide species.[1][3][5] Inconsistency often arises from variations in the "aging" process of the PADS solution.
Troubleshooting & Optimization:
-
"Aging" Protocol: For this specific application, a freshly prepared PADS solution is less effective.[1][6][7] An "aging" period of at least 24 to 48 hours in a solution containing a base like 3-picoline or pyridine in acetonitrile is often required to generate the more reactive polysulfide sulfurizing agents.[3][5] Ensure your aging protocol is consistent in terms of time, temperature, and reagent concentrations.
-
Reagent Quality: The concentration and purity of both PADS and the base (e.g., 3-picoline) are critical. Use reagents of appropriate quality and accurately prepare the solution.
-
Reaction Time: Insufficient reaction time during the sulfurization step can lead to incomplete conversion and the formation of undesired side products like phosphonate derivatives.[6]
-
Issue 3: Observing Side Reactions or Unexpected Products
-
Q: I am observing unexpected byproducts in my reaction mixture involving PADS. What could they be?
A: The degradation of PADS, particularly under basic conditions, generates specific byproducts. The primary degradation pathway involves an E1cB-type elimination to produce a ketene and an acyldisulfide anion.[2][3][5] The ketene is highly reactive and can potentially react with other nucleophiles in your system. The acyldisulfide anion reacts with intact PADS to form polysulfides.
Troubleshooting & Optimization:
-
Reaction Analysis: Use analytical techniques like LC-MS to identify the mass of the unexpected products. This can help in elucidating their structure and origin.
-
Control Reactions: Run control experiments by omitting certain components to understand which part of your system is reacting with PADS or its degradation products.
-
Minimize Degradation (if undesired): If the degradation is not the intended purpose of your experiment, prepare your PADS solution fresh in a high-purity, neutral, aprotic solvent (e.g., anhydrous acetonitrile or toluene) and use it immediately.
-
Quantitative Data on Stability and Degradation
Specific quantitative stability data for this compound across a wide range of solvents and pH conditions is limited in the literature, primarily because its degradation is often a desired feature in its main application. The following tables summarize the known qualitative and semi-quantitative information.
Table 1: Stability of this compound in Various Solvents
| Solvent System | Base Present | Stability/Degradation Behavior | Application Context | Citation(s) |
| Acetonitrile or Toluene | No | Stable for long periods at room temperature. | General Storage | [8] |
| Acetonitrile / 3-Picoline (1:1, v/v) | Yes (3-Picoline) | Intentional degradation ("aging") occurs over 24-48 hours to form active polysulfides. The rate of degradation is proportional to the concentration of PADS and 3-picoline. | Oligonucleotide Synthesis | [1][3][9] |
| Acetonitrile / Pyridine (1:1, v/v) | Yes (Pyridine) | Degrades to form active sulfurizing species. The solution remains effective for over a month at room temperature. | Oligonucleotide Synthesis | [6][7] |
| Toluene / 3-Picoline (1:1, v/v) | Yes (3-Picoline) | Degrades, but the rate is approximately 5 times slower than in acetonitrile/3-picoline. | Oligonucleotide Synthesis | [8] |
| Aqueous Buffers | Not Specified | Disulfide bonds, in general, are susceptible to cleavage at alkaline pH and in the presence of reducing agents. Specific hydrolysis data for PADS is not readily available. | General Disulfide Chemistry | [10][11] |
| DMSO | Not Specified | While PADS is soluble in DMSO, specific stability data is not well-documented. Disulfide-containing proteins have been shown to unfold in high concentrations of DMSO. | General Disulfide Chemistry | [12] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in a Solution of Interest
This protocol provides a framework for researchers to determine the stability of PADS in their specific experimental solution.
Objective: To quantify the concentration of this compound over time in a specific solvent or buffer system under defined conditions (e.g., temperature, pH).
Materials:
-
This compound (PADS), solid[13]
-
High-purity solvent of interest (e.g., acetonitrile, DMSO, aqueous buffer)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Volumetric flasks and pipettes
-
Incubator or water bath for temperature control
Methodology:
-
Preparation of PADS Stock Solution:
-
Accurately weigh a known amount of solid PADS and dissolve it in the solvent of interest to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Place the PADS solution in a tightly sealed vial.
-
Incubate the solution under the desired experimental conditions (e.g., 25°C, 37°C). Protect from light if photolability is a concern.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.
-
If necessary, dilute the aliquot with the mobile phase to a concentration suitable for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for analyzing PADS could be a gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: Monitor the elution profile using a UV detector at a wavelength where PADS has significant absorbance (e.g., 254 nm or 220 nm).
-
Injection: Inject the samples from each time point onto the HPLC system.
-
-
Data Analysis:
-
Identify the peak corresponding to intact PADS based on its retention time from the t=0 sample.
-
Measure the peak area of the PADS peak at each time point.
-
Plot the peak area (or concentration, if a calibration curve is used) of PADS versus time.
-
From this plot, the degradation rate and half-life (t½) of PADS under the tested conditions can be determined.
-
Signaling Pathways and Experimental Workflows
PADS Degradation and Activation Pathway
The following diagram illustrates the base-catalyzed degradation of this compound (PADS) into the active sulfurizing polysulfide species, a critical process for its application in oligonucleotide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from this compound (PADS) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organica1.org [organica1.org]
- 9. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Converting disulfide bridges in native peptides to stable methylene thioacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DMSO-Induced Unfolding of the Antifungal Disulfide Protein PAF and Its Inactive Variant: A Combined NMR and DSC Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youdobio.com [youdobio.com]
Technical Support Center: Optimizing Sulfurization Reactions with PADS
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Phenylacetyl Disulfide (PADS) for sulfurization reactions, particularly in the context of oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during sulfurization experiments with PADS.
| Issue | Potential Cause | Recommended Solution |
| High levels of phosphate diester (PO) impurities | Incomplete sulfurization due to low reactivity of the sulfurizing agent. This is the most common issue when using freshly prepared PADS solutions.[1][2] | Use an "aged" PADS solution. Prepare the PADS solution at least 24 hours, and optimally 48 hours, before use to allow for the formation of more reactive polysulfide species.[1][3] |
| Inconsistent sulfurization efficiency between batches | Variability in the "aging" process of the PADS solution. | Standardize the PADS reagent preparation protocol. Ensure consistent aging time, temperature, and component concentrations. |
| Formation of 4,4'-dimethoxytrityl-C-phosphonate derivatives | Use of a freshly prepared or shortly aged PADS solution combined with short reaction contact times.[2] | Ensure the PADS solution is aged for an adequate period (at least 24 hours). Increase the sulfurization contact time as needed. |
| Slow or sluggish reaction | The concentration of the base catalyst may be insufficient to promote the formation of the active sulfurizing agent. | Ensure the correct concentration of the pyridine base (e.g., 3-picoline) is used in the PADS solution, as it catalyzes the necessary degradation of PADS to form the active polysulfides.[3][4] |
Frequently Asked Questions (FAQs)
???+ question "Why is my sulfurization efficiency low when using a freshly prepared PADS solution?"
???+ question "What is the optimal "aging" time for a PADS solution?"
???+ question "What is the recommended solvent and base for preparing the PADS solution?"
???+ question "What is a typical contact time for the sulfurization step with aged PADS?"
???+ question "Can an aged PADS solution be stored?"
Experimental Protocols & Data
PADS "Aging" and Sulfurization Efficiency
The "aging" of PADS is a critical step for achieving high sulfurization efficiency. The process involves the base-catalyzed formation of more reactive polysulfides.
| Parameter | Fresh PADS Solution | "Aged" PADS Solution (48h) |
| Stepwise Sulfurization Efficiency | 99.5% - 99.7%[2] | >99.9%[1] |
| Mean PO-Diester Content (Large Scale) | Not Recommended | 1.75% (range: 1.0% - 2.7%)[1] |
| Relative Activity | 1x | ~13x |
Recommended Protocol for PADS Solution Preparation
-
Reagents:
-
This compound (PADS)
-
Acetonitrile (anhydrous)
-
3-Picoline
-
-
Procedure:
Visualizing the PADS Activation and Sulfurization Workflow
To better understand the processes involved, the following diagrams illustrate the key chemical transformations and the experimental workflow.
Caption: PADS activation pathway via base-catalyzed elimination.
References
- 1. organica1.org [organica1.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from this compound (PADS) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
PADS in Oligonucleotide Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the use of Phenylacetyl disulfide (PADS) as a sulfurizing agent in oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the sulfurization step with PADS, focusing on identifying the root cause and providing actionable solutions.
Issue 1: High Levels of Phosphate Diester (P=O) Impurities in the Final Product
Possible Causes:
-
Use of fresh PADS solution: Freshly prepared PADS solutions exhibit lower sulfurization efficiency.[1][2][3] PADS requires an "aging" period in a basic solution (like acetonitrile/3-picoline) to form more reactive polysulfide species, which are the active sulfurizing agents.[2][3][4]
-
Insufficient reaction time: The contact time between the phosphite triester and the PADS solution may be too short for complete sulfurization.
-
Suboptimal reagent concentration: The concentration of the PADS solution may be too low.
-
Moisture contamination: The presence of water in the reagents or solvents can lead to the formation of phosphate diesters.
Solutions:
-
"Age" the PADS solution: Prepare the PADS solution (e.g., 0.2 M in acetonitrile/3-picoline 1:1, v/v) at least 24-48 hours before use.[2][3] Storing the solution at room temperature allows for the necessary degradation of PADS into the more active polysulfides.[5]
-
Optimize reaction time: Increase the sulfurization contact time. While typical times range from 60-120 seconds, optimization may be required based on the synthesizer and scale.[3]
-
Verify reagent concentration: Ensure the PADS solution is at the correct concentration (e.g., 0.2 M).[1][5]
-
Ensure anhydrous conditions: Use anhydrous solvents and reagents throughout the synthesis cycle.[6]
Issue 2: Presence of DMTr-C-Phosphonate Derivatives
Possible Causes:
-
Inadequate sulfurization conditions: This side product is a key indicator of suboptimal sulfurization.[1][2]
-
Short sulfurization contact time: Insufficient time for the sulfurizing agent to react with the phosphite triester can lead to the formation of these derivatives.[1][2]
-
Use of fresh or insufficiently aged PADS: Fresh PADS solutions are less reactive and more prone to this side reaction.[2][3]
Solutions:
-
Implement optimized "aging" of PADS: As with P=O reduction, ensure the PADS solution is properly aged to maximize the concentration of active sulfurizing species.[2][3]
-
Increase sulfurization time: Extend the duration of the sulfurization step to ensure complete conversion of the phosphite triester.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my sulfurization efficiency low even though I am using PADS?
A1: Low sulfurization efficiency with PADS is often due to the use of a freshly prepared solution. PADS undergoes a base-catalyzed degradation, or "aging" process, in the presence of a base like 3-picoline or pyridine, to form polysulfides.[2][3][4] These polysulfides are more potent sulfur-transfer agents than PADS itself.[4][7] Using a freshly prepared solution will result in incomplete sulfurization and a higher content of phosphate diester (P=O) linkages in your oligonucleotide.[1][2][3] It is recommended to prepare the PADS solution at least a day before use.[2][6]
Q2: What are the main side products when using PADS and how can I detect them?
A2: The two primary side products directly related to suboptimal PADS sulfurization are:
-
Phosphate diester (P=O) linkages: This is due to incomplete sulfurization.
-
DMTr-C-phosphonate derivatives: These form under insufficient sulfurization conditions.[1][2]
These impurities can be detected and quantified using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q3: Can byproducts from the PADS reaction affect my synthesis in other ways?
A3: Yes, interestingly, byproducts generated during the sulfurization step with PADS can react with the 5'-OH of failure sequences (n-1 mers). This results in an in-situ capping effect, which can prevent the formation of n-1 deletion impurities.[2] This "beneficial" side reaction can potentially eliminate the need for a separate capping step in the synthesis cycle, leading to a more efficient process.[2]
Q4: What is the recommended solvent system for PADS?
A4: A commonly used and effective solvent system for PADS is a 1:1 (v/v) mixture of acetonitrile and 3-picoline or pyridine.[1][5] The base is crucial for the "aging" process that activates PADS.[4][7]
Q5: How long can I store the PADS solution?
A5: Unlike many other sulfurizing reagents that require fresh preparation, PADS solutions in acetonitrile/pyridine have been shown to be effective even after being stored at room temperature for over a month.[5] This is because the "degradation" of PADS is what actually improves its performance.
Quantitative Data Summary
The efficiency of PADS sulfurization is significantly impacted by the "aging" of the solution. The following table summarizes the difference in performance between fresh and aged PADS solutions.
| PADS Solution State | Stepwise Sulfurization Efficiency | Resulting Impurity Levels | Reference |
| Freshly Prepared | 99.5% - 99.7% | Increased phosphate diester (P=O) content. | [2][3] |
| "Aged" Solution | > 99.9% | Low-level phosphate (P=O) diester content. | [1][2][5] |
Experimental Protocols
Protocol 1: Preparation and "Aging" of PADS Sulfurizing Reagent
Objective: To prepare an optimized PADS solution for efficient sulfurization of phosphite triesters.
Materials:
-
This compound (PADS)
-
Anhydrous acetonitrile
-
Anhydrous 3-picoline (or pyridine)
-
Anhydrous solvent bottle for DNA synthesizer
Procedure:
-
Calculate the required amount of PADS to prepare a 0.2 M solution in the desired volume.
-
In a clean, dry container, dissolve the PADS in a 1:1 (v/v) mixture of anhydrous acetonitrile and anhydrous 3-picoline.
-
Agitate the solution until the PADS is completely dissolved.
-
Transfer the solution to a designated anhydrous solvent bottle for the synthesizer.
-
Allow the solution to "age" at room temperature for at least 24-48 hours before use. This aging period is critical for the formation of the active sulfurizing species.[2][3]
Visualizations
Caption: PADS activation and sulfurization pathway.
Caption: Troubleshooting workflow for PADS-related impurities.
References
- 1. organica1.org [organica1.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. core.ac.uk [core.ac.uk]
- 5. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. eprints.hud.ac.uk [eprints.hud.ac.uk]
Technical Support Center: Managing Impurities from Phenylacetyl Disulfide (PADS) Reagent
Welcome to the technical support center for managing impurities associated with the use of phenylacetyl disulfide (PADS) as a sulfurizing reagent. This resource is intended for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on best practices for its use, particularly in the synthesis of phosphorothioate oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PADS) and what is its primary application?
This compound (PADS) is a chemical reagent primarily used as a sulfur transfer agent in organic synthesis.[1][2] Its most prominent application is in the synthesis of phosphorothioate oligonucleotides, where it converts phosphite triester linkages to phosphorothioate triesters.[3][4] This modification enhances the resistance of oligonucleotides to nuclease degradation, making them suitable for therapeutic applications.[2]
Q2: I'm observing low sulfurization efficiency in my oligonucleotide synthesis. What could be the cause?
A common reason for low sulfurization efficiency is the use of a freshly prepared PADS solution.[5][6] For optimal performance, PADS solutions need to be "aged."[5][6][7] This aging process involves dissolving PADS in a solvent mixture, typically acetonitrile and a base like 3-picoline or pyridine, and allowing it to stand for a specific period (e.g., 24-48 hours) before use.[7][8][9] During this time, PADS degrades to form polysulfides, which are the more potent sulfurizing agents.[5][8][9]
Q3: What are the common impurities associated with PADS-mediated sulfurization?
The primary impurities encountered are process-related and depend on the efficiency of the sulfurization step:
-
Phosphate (PO) diester linkages: These arise from incomplete sulfurization, where the phosphite triester intermediate is oxidized to a phosphate instead of a phosphorothioate.[6] Using freshly prepared PADS solutions is a common cause for increased levels of PO diester impurities.[6]
-
4,4'-dimethoxytrityl-C-phosphonate (DMTr-C-phosphonate) derivatives: These impurities can form when there are short aging periods of the PADS solution combined with short sulfurization contact times.[6][10] They result from an Arbuzov-type reaction between the unreacted phosphite triester and the DMTr cation during the subsequent acid-induced detritylation step.[10]
Q4: How does the "aging" of PADS work?
The "aging" of PADS is a base-catalyzed degradation process.[8][9] It proceeds via an E1cB-type elimination mechanism where the base (e.g., 3-picoline) abstracts a proton from the methylene group of PADS.[8][9][11] This generates a ketene and an acyldisulfide anion. The acyldisulfide anion then attacks another molecule of PADS to form polysulfides, which are the active sulfurizing species.[5][8][9]
Q5: What are the recommended storage conditions for PADS reagent?
PADS should be stored at 2-8 °C to ensure its stability.[12]
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps & Recommendations |
| Low yield of phosphorothioate product | Incomplete sulfurization due to inactive reagent. | 1. "Age" the PADS solution: Prepare the PADS solution in acetonitrile and 3-picoline (or pyridine) and let it stand for at least 24-48 hours before use.[6][7][8] 2. Optimize reaction time: Ensure a sufficient contact time for the sulfurization step (e.g., 60-120 seconds).[13] |
| Presence of significant phosphate (PO) diester impurities in the final product (detected by 31P NMR or LC-MS) | Use of freshly prepared PADS solution. | Switch to an "aged" PADS solution. A 0.2 M solution of PADS in 1:1 (v/v) acetonitrile:3-picoline aged for at least 24 hours has been shown to yield >99.9% sulfurization efficiency.[6] |
| Detection of DMTr-C-phosphonate derivatives | Insufficient aging of the PADS solution and/or short sulfurization contact time. | 1. Increase the aging period of the PADS solution to ensure the formation of active polysulfides. 2. Increase the contact time of the sulfurization step to ensure complete conversion of the phosphite triester. Optimized sulfurization conditions should eliminate the formation of these derivatives.[10] |
| Reaction fails to proceed or is sluggish | Poor quality or degraded PADS reagent. | 1. Use a high-purity PADS reagent (≥96-98%).[12] 2. Store the solid PADS reagent under recommended conditions (2-8 °C).[12] |
Experimental Protocols
Protocol 1: Preparation and "Aging" of PADS Solution for Oligonucleotide Synthesis
This protocol describes the preparation of an "aged" PADS solution for efficient sulfurization of phosphite triesters in solid-phase oligonucleotide synthesis.
Materials:
-
This compound (PADS), synthesis grade
-
Acetonitrile (anhydrous)
-
3-Picoline (anhydrous)
-
Sterile, dry glassware
Procedure:
-
In a dry, inert atmosphere (e.g., under argon or nitrogen), prepare a 0.2 M solution of PADS in a 1:1 (v/v) mixture of anhydrous acetonitrile and anhydrous 3-picoline.[6][13]
-
Thoroughly mix the solution until all the PADS has dissolved.
-
Seal the container and allow the solution to "age" at room temperature for a minimum of 24 hours, with 48 hours being optimal for generating the active polysulfides.[8][9]
-
The aged solution is now ready for use in the sulfurization step of automated oligonucleotide synthesis.
Protocol 2: Analysis of Sulfurization Efficiency by 31P NMR
This protocol provides a general method for assessing the completeness of the sulfurization reaction by analyzing the crude deprotected oligonucleotide.
Materials:
-
Crude, deprotected oligonucleotide sample
-
D2O
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve the crude oligonucleotide sample in D2O.
-
Transfer the solution to an NMR tube.
-
Acquire a 31P NMR spectrum.
-
Analyze the spectrum for the presence of signals corresponding to phosphorothioate linkages and any potential phosphate diester impurities. The chemical shifts of these species will be distinct, allowing for quantification of the sulfurization efficiency.
Protocol 3: HPLC Analysis of Oligonucleotide Purity
This protocol outlines a general approach for analyzing the purity of the synthesized phosphorothioate oligonucleotide and detecting impurities using anion-exchange or reversed-phase HPLC.
Materials:
-
Purified oligonucleotide sample
-
HPLC system with a suitable column (e.g., Dionex DNAPac PA-100 for anion-exchange or a C18 column for reversed-phase)[14]
-
Appropriate mobile phase buffers (e.g., Tris-HCl with a salt gradient for anion-exchange)[14]
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC column.
-
Dissolve the oligonucleotide sample in an appropriate buffer.
-
Inject the sample onto the HPLC system.
-
Run the appropriate gradient to separate the full-length product from any shorter sequences or impurities.
-
Detect the oligonucleotides using a UV detector at 260 nm.[14]
-
Analyze the resulting chromatogram to determine the purity of the product and identify any impurity peaks by comparing their retention times to known standards if available.
Data Presentation
Table 1: PADS Solution Parameters and Expected Sulfurization Efficiency
| PADS Solution State | Solvent System | Aging Time | Stepwise Sulfurization Efficiency | Common Impurities | Reference |
| Freshly Prepared | Acetonitrile/3-Picoline (1:1, v/v) | < 1 day | 99.5-99.7% | Increased phosphate (PO) diester content, DMTr-C-phosphonate derivatives | [6] |
| "Aged" Solution | Acetonitrile/3-Picoline (1:1, v/v) | ≥ 1 day | >99.9% | Low-level phosphate (PO) diester content | [6] |
| "Aged" Solution | Pyridine/Acetonitrile (1:1, v/v) | > 1 month (stable) | >99.9% | Not specified, but high quality oligonucleotides produced | [15] |
Visualizations
References
- 1. scbt.com [scbt.com]
- 2. youdobio.com [youdobio.com]
- 3. empbiotech.com [empbiotech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. organica1.org [organica1.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from this compound (PADS) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 12. chemimpex.com [chemimpex.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenylacetyl disulfide handling and storage best practices
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing phenylacetyl disulfide (PADS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (PADS) is a solid, white to almost white powder used as a sulfurizing reagent.[1][2] Its main application is in organic synthesis, particularly for introducing phosphorothioate linkages in oligonucleotide synthesis.[2][3] This modification enhances the resistance of oligonucleotides to nuclease degradation, making them suitable for therapeutic, diagnostic, and research purposes.[2]
Q2: What are the main hazards associated with this compound?
A2: this compound is harmful if swallowed and may cause an allergic skin reaction.[3][4] It is a combustible solid, and under fire conditions, it can decompose to produce hazardous carbon and sulfur oxides.[4]
Q3: What immediate first aid measures should be taken in case of exposure?
A3:
-
If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration.[4]
-
In case of skin contact: Wash off with soap and plenty of water.[4] If skin irritation or a rash occurs, seek medical help.[4]
-
In case of eye contact: Flush eyes with water as a precaution.[4]
-
If swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek medical help.[4]
Q4: How does "aging" of PADS solutions affect its function as a sulfurizing agent?
A4: The "aging" of this compound in a solution containing a base, such as 3-picoline or pyridine in acetonitrile, is a critical activation step.[5][6][7] During aging, PADS undergoes a base-catalyzed degradation to form polysulfides.[5][8] These polysulfides are the active sulfurizing agents and are more efficient at sulfurizing the phosphite triester linkage in oligonucleotide synthesis than "fresh" PADS.[6][9] An aging period of at least 24-48 hours is often recommended to achieve optimal sulfurization efficiency.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low Sulfurization Efficiency | 1. "Fresh" PADS solution: The PADS solution may not have been sufficiently "aged" to form the active polysulfide sulfurizing agents.[6] 2. Incomplete reaction: The reaction time or temperature may be insufficient. | 1. Age the solution: Prepare the PADS solution in acetonitrile with a base like 3-picoline and let it "age" for at least 24-48 hours before use.[5][6] 2. Optimize reaction conditions: Ensure a sufficient reaction time (e.g., 3 minutes) for complete sulfurization.[3] |
| Formation of Impurities (e.g., DMTr-C-phosphonate) | Incomplete sulfurization: Unreacted phosphite triester intermediates can react with the detritylation agent in the subsequent step, leading to impurity formation.[10] | Ensure complete sulfurization: Use an appropriately "aged" PADS solution and optimized reaction conditions to drive the sulfurization to completion (>99.9%).[6] |
| PADS powder appears discolored or clumped | Improper storage: Exposure to light, moisture, or incompatible substances could lead to degradation.[11][12] | Discard and use fresh reagent: Do not use if the appearance suggests degradation. Procure fresh PADS and store it according to the recommended guidelines. |
| Skin irritation or allergic reaction after handling | Inadequate personal protective equipment (PPE): Direct skin contact with PADS.[4] | Review and improve PPE: Always wear appropriate chemical-resistant gloves, a lab coat, and safety glasses.[4][11] Wash hands thoroughly after handling.[4] |
Handling and Storage Best Practices
Proper handling and storage are crucial for maintaining the stability and reactivity of this compound.
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye Protection | Safety glasses or goggles approved under standards such as NIOSH (US) or EN 166 (EU).[4] |
| Hand Protection | Compatible chemical-resistant gloves (inspect before use).[4][11] |
| Body Protection | Lab coat or other protective clothing to prevent skin exposure.[11] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. For nuisance dust levels, a type N95 (US) or type P1 (EN 143) dust mask can be used.[4] |
Storage Conditions
| Parameter | Recommendation |
| Temperature | Store in a cool place.[4] Specific temperature ranges from 2-8°C to 10-25°C are also cited.[1][11] |
| Atmosphere | Store under a dry, inert atmosphere.[2] |
| Container | Keep container tightly closed in a dry and well-ventilated place.[4][13] |
| Light and Moisture | Protect from light and moisture.[11][12] |
| Incompatible Substances | Strong oxidizing agents.[4] |
Experimental Protocols
Protocol 1: Preparation of an "Aged" PADS Sulfurizing Solution
This protocol describes the preparation of a 0.2 M PADS solution commonly used in oligonucleotide synthesis.
-
Reagents and Materials:
-
This compound (PADS)
-
Acetonitrile (anhydrous)
-
3-Picoline
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a chemical fume hood, weigh the appropriate amount of PADS required to make a 0.2 M solution.
-
Add the PADS to a clean, dry volumetric flask.
-
Add a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline to the flask, up to the final desired volume.[3][7]
-
Add a magnetic stir bar and stir the solution until the PADS is completely dissolved.
-
Store the solution at room temperature for at least 24-48 hours before use to allow for the "aging" process, which generates the active sulfurizing species.[5][6]
-
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. youdobio.com [youdobio.com]
- 3. empbiotech.com [empbiotech.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from this compound (PADS) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 9. pure.hud.ac.uk [pure.hud.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. biosynth.com [biosynth.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.co.uk [fishersci.co.uk]
Impact of base concentration on PADS aging and sulfurization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of base concentration on the aging and sulfurization of pyridinyl-aminedisulfide (PADS) reagents, commonly used in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is PADS "aging" and why is it necessary?
A1: PADS "aging" refers to the practice of preparing a solution of PADS in a solvent, typically acetonitrile, with a base like 3-picoline and allowing it to stand for a period (e.g., 24-48 hours) before use in sulfurization.[1][2] This process is crucial because "aged" PADS solutions, which contain a mixture of polysulfides, are more efficient sulfur transfer reagents than fresh PADS solutions.[1][3] Aging leads to higher sulfurization efficiency, resulting in phosphorothioate oligonucleotides with a lower content of undesirable phosphate diester (PO) linkages.[2]
Q2: What is the role of the base in the PADS aging process?
A2: The base acts as a catalyst in the degradation of PADS.[1] It initiates an E1cB-type elimination reaction, leading to the formation of a ketene and an acyldisulfide anion.[1] This disulfide anion then reacts with unreacted PADS to generate polysulfides, which are the active sulfurizing agents.[1][4] The rate of PADS degradation is influenced by the basicity of the pyridine base used.[1][4]
Q3: How does the base concentration affect the sulfurization reaction rate?
A3: For sulfurization using "fresh" PADS, the reaction rate is first order in the sulfurizing agent, the phosphite, and a pyridine base.[3] However, with "aged" PADS, the rate becomes independent of the base concentration at high concentrations.[1][3] The Brönsted β values, which indicate the sensitivity of the reaction to the basicity of the catalyst, are 0.43 for "fresh" PADS and 0.26 for "aged" PADS with substituted pyridines.[3]
Q4: What are the active sulfurizing agents in an "aged" PADS solution?
A4: The active sulfurizing agents in an "aged" PADS solution are polysulfides.[1][4] These are formed through a base-catalyzed degradation of the initial PADS molecule.[1]
Troubleshooting Guide
Problem 1: Low Sulfurization Efficiency / High Phosphate Diester (PO) Content
-
Question: My phosphorothioate oligonucleotide synthesis is resulting in a high percentage of phosphate (PO) diester impurities, indicating low sulfurization efficiency. What could be the cause and how can I fix it?
-
Answer:
-
Cause 1: Using a fresh PADS solution. Freshly prepared PADS solutions are less effective at sulfurization compared to "aged" solutions.[2]
-
Solution 1: Prepare the PADS solution in acetonitrile with a pyridine base (e.g., 3-picoline) and "age" it for at least 24 to 48 hours before use.[1][2] This allows for the formation of more reactive polysulfide sulfurizing agents.
-
Cause 2: Insufficient aging time. The conversion of PADS to the more active polysulfides is a time-dependent process.
-
Solution 2: Ensure an adequate aging period. Studies have shown that aging for 1 to 6 days provides favorable sulfurization properties.[2]
-
Cause 3: Incorrect base concentration. While the rate becomes independent of base at high concentrations with aged PADS, an insufficient amount of base may slow down the initial degradation and formation of active sulfurizing agents.[3]
-
Solution 3: Use the recommended concentration of base as specified in established protocols. A common formulation is 0.2 M PADS in a 1:1 (v/v) mixture of acetonitrile and 3-picoline.[2]
-
Problem 2: Formation of 4,4'-dimethoxytrityl-C-phosphonate Derivatives
-
Question: I am observing the formation of oligonucleotide 4,4'-dimethoxytrityl-C-phosphonate derivatives as byproducts in my synthesis. Why is this happening and what can I do to prevent it?
-
Answer:
-
Cause: This side product can form when short aging periods are combined with short sulfurization contact times.[2] This suggests that under these conditions, the sulfurization reaction is not proceeding to completion efficiently.
-
Solution:
-
Increase the aging time of your PADS solution to ensure the formation of a sufficient concentration of the active polysulfide reagents.
-
Optimize and potentially increase the sulfurization contact time during your solid-phase synthesis protocol.
-
-
Problem 3: Inconsistent Sulfurization Results Between Batches
-
Question: I am experiencing variability in the sulfurization efficiency and product purity between different batches of synthesis, even when I believe I am following the same protocol. What could be the source of this inconsistency?
-
Answer:
-
Cause 1: Inconsistent PADS aging. Variations in the preparation and aging of the PADS reagent are a likely cause. Factors such as the exact time allowed for aging, temperature, and exposure to light can affect the composition of the "aged" solution.
-
Solution 1: Standardize your PADS aging protocol. Prepare a larger batch of the aged reagent under controlled conditions and use it for multiple syntheses to ensure consistency. Document the preparation date and storage conditions.
-
Cause 2: PADS reagent quality. The purity and stability of the PADS solid reagent can vary between lots.
-
Solution 2: Qualify new lots of PADS reagent with a small-scale synthesis to verify its performance before using it in large-scale or critical syntheses.
-
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| Sulfurization Efficiency | "Aged" PADS (1-6 days) | >99.9% average stepwise efficiency | [2] |
| "Fresh" PADS | 99.5-99.7% stepwise efficiency | [2] | |
| Phosphate Diester (PO) Content | "Aged" PADS (1-6 days) | 1.0% to 2.7% | [2] |
| "Fresh" PADS | 2% to 10% | [2] | |
| Brönsted β value (Sulfurization) | "Fresh" PADS with substituted pyridines | 0.43 | [3] |
| "Aged" PADS with substituted pyridines | 0.26 | [3] |
Experimental Protocols
Protocol: Preparation of "Aged" PADS Sulfurizing Reagent
-
Objective: To prepare an efficient sulfurizing reagent for the synthesis of phosphorothioate oligonucleotides.
-
Materials:
-
Phenylacetyl disulfide (PADS)
-
Acetonitrile (anhydrous)
-
3-Picoline (or another suitable pyridine base)
-
-
Procedure:
-
Prepare a 0.2 M solution of PADS in a 1:1 (v/v) mixture of acetonitrile and 3-picoline. For example, to prepare 100 mL of reagent, dissolve the appropriate amount of PADS in 50 mL of acetonitrile and 50 mL of 3-picoline.
-
Store the solution in a sealed, amber glass bottle to protect it from light and moisture.
-
Allow the solution to "age" at room temperature for a minimum of 24 to 48 hours before use. For optimal and consistent results, an aging period of 1 to 6 days is recommended.[2]
-
This "aged" reagent is then used in the sulfurization step of automated solid-phase oligonucleotide synthesis. The specific contact time during the synthesis cycle should be optimized based on the synthesizer and the scale of the synthesis.
-
Visualizations
Caption: Base-catalyzed degradation of PADS to form active polysulfides.
Caption: Workflow for PADS aging and use in oligonucleotide sulfurization.
References
- 1. researchgate.net [researchgate.net]
- 2. organica1.org [organica1.org]
- 3. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the sulfurisation of phosphites by this compound (PADS) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Minimizing byproduct formation during PADS-mediated reactions
Topic: Minimizing Byproduct Formation During PADS-Mediated Reactions
This guide is designed for researchers, scientists, and drug development professionals using Phenylacetyl Disulfide (PADS) for the sulfurization of phosphite triesters, a critical step in the synthesis of phosphorothioate oligonucleotides. Here, we address common issues related to byproduct formation and provide detailed troubleshooting strategies to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PADS and what is its primary application?
This compound (PADS) is a chemical reagent used for sulfur transfer.[1][2][3] Its principal application in drug development and research is the sulfurization of internucleotide phosphite triester linkages to the more nuclease-resistant phosphorothioate (P=S) linkages during the solid-phase synthesis of oligonucleotides.[2][4][5]
Q2: What are the most common byproducts in PADS-mediated sulfurization?
The two most significant byproducts result from incomplete or failed sulfurization:
-
Phosphate Diester (P=O) Linkages: This is the most common impurity and arises when the phosphite triester intermediate is not efficiently converted to a phosphorothioate. The unreacted phosphite may be oxidized to a phosphate in subsequent steps.[5][6][7]
-
4,4'-Dimethoxytrityl-C-Phosphonate (DMTr-C-Phosphonate) Derivatives: This byproduct can form when an un-sulfurized phosphite triester intermediate reacts with the DMTr cation (or its equivalent) released during the acidic detritylation step of the following synthesis cycle. This occurs via an Arbuzov-type reaction.[5][6][8]
Q3: Why is my freshly prepared PADS solution giving poor results?
Freshly prepared solutions of PADS are known to be inefficient sulfurizing agents.[5][6] The PADS molecule itself is a precursor to the true active sulfurizing species. It must first undergo a base-catalyzed degradation process, often referred to as "aging," to become fully effective.[1][4][9] Using a fresh solution will lead to incomplete sulfurization and a higher incidence of the byproducts described above.
Q4: What is "aging" of PADS and why is it necessary?
"Aging" is the process of incubating the PADS reagent in a solution containing a base (typically 3-picoline in acetonitrile) for a period of time before use.[1][10] During this process, PADS undergoes an E1cB-type elimination to generate intermediate polysulfides.[1][4][6] These polysulfides are significantly more reactive and efficient sulfur-transfer agents than PADS itself.[4][11][12] Proper aging is the single most critical factor for achieving high sulfurization efficiency.
Troubleshooting Guide
Problem 1: High levels of phosphate diester (P=O) impurities detected in the final product.
This is a direct indication of low sulfurization efficiency.
-
Root Cause Analysis & Solutions
| Potential Cause | Recommended Solution |
| Improper PADS "Aging" | The most likely cause. Ensure your PADS solution (e.g., 0.2 M PADS in 1:1 v/v acetonitrile/3-picoline) is aged for at least 24 hours, and ideally 48 hours, at room temperature before use.[1][6][10] |
| Insufficient Contact Time | The sulfurization reaction may not have gone to completion. Increase the contact time of the PADS solution with the solid support. A contact time of 60-120 seconds is generally effective with a properly aged reagent.[5] |
| Low Reagent Concentration | Ensure the PADS concentration is adequate. A 0.2 M solution is commonly used and has been shown to be effective.[5][6] |
| Degraded Reagent | While aged PADS solutions are stable for over a month at room temperature, ensure the stock solid PADS has been stored correctly (10°C - 25°C, protected from light) to prevent degradation.[1][9] |
-
Data Presentation: Impact of PADS Aging on Sulfurization Efficiency
| PADS Solution State | Stepwise Sulfurization Efficiency | Resulting P=O Content |
| Freshly Prepared | 99.5% - 99.7% | High |
| "Aged" (≥ 24 hours) | > 99.9% | Low |
| (Data synthesized from sources[5][6]) |
Problem 2: Detection of DMTr-C-phosphonate impurities.
This byproduct is a strong indicator of both failed sulfurization and issues with subsequent reaction steps.
-
Root Cause Analysis & Solutions
| Potential Cause | Recommended Solution |
| Failed Sulfurization | The primary cause is an unreacted phosphite triester. Address this by implementing all the solutions for Problem 1 , with a primary focus on ensuring the PADS reagent is properly aged.[5][6] |
| Ineffective Capping | This side reaction is more prominent when the standard capping step (using acetic anhydride) is omitted or inefficient. While byproducts of PADS degradation can act as in situ capping agents, relying on this may not be sufficient.[13] Ensure your standard capping step is robust or verify that a cap-free process is appropriate for your specific sequence. |
Experimental Protocols
Protocol 1: Preparation and Aging of PADS Sulfurizing Reagent
-
Objective: To prepare a highly efficient sulfurizing reagent for phosphorothioate oligonucleotide synthesis.
-
Materials:
-
This compound (PADS), solid
-
Anhydrous Acetonitrile (MeCN)
-
3-Picoline
-
-
Procedure:
-
In a clean, dry chemical bottle, dissolve solid PADS in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline to a final concentration of 0.2 M.
-
Seal the bottle tightly.
-
Allow the solution to stand ("age") at room temperature for a minimum of 24 hours, with 48 hours being optimal for generating the active polysulfide species.[1][6]
-
The solution is now ready for use in solid-phase synthesis.
-
Protocol 2: Sulfurization Step in Solid-Phase Oligonucleotide Synthesis
-
Objective: To convert the phosphite triester linkage on the solid support to a phosphorothioate triester.
-
Prerequisites: The synthesis cycle has proceeded through the detritylation and coupling steps. The column has been washed with anhydrous acetonitrile.
-
Procedure:
-
Deliver the prepared and aged 0.2 M PADS solution to the synthesis column, ensuring the entire solid support is wetted.
-
Allow the reagent to react with the solid support for a contact time of 60-120 seconds.[5]
-
Expel the PADS solution from the column.
-
Thoroughly wash the column with anhydrous acetonitrile to remove excess reagent and byproducts before proceeding to the next step (capping or detritylation).
-
Visualizations
Caption: Troubleshooting workflow for PADS-mediated sulfurization issues.
Caption: Reaction pathways in PADS-mediated sulfurization.
References
- 1. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from this compound (PADS) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A Versatile and Convenient Synthesis of 34S‐Labeled Phosphorothioate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youdobio.com [youdobio.com]
- 4. researchgate.net [researchgate.net]
- 5. organica1.org [organica1.org]
- 6. researchgate.net [researchgate.net]
- 7. Detecting the Major Degradation Products of Phosphorothioate Oligonucleotides by Chemical Derivatization and Weak Anion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.hud.ac.uk [pure.hud.ac.uk]
- 12. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the sulfurisation of phosphites by this compound (PADS) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Phenylacetyl Disulfide vs. Beaucage Reagent: A Comparative Guide for Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals navigating the critical step of sulfurization in oligonucleotide synthesis, the choice of reagent is paramount to achieving high yield and purity. This guide provides a detailed, data-driven comparison of two prominent sulfurizing agents: Phenylacetyl disulfide (PADS) and the Beaucage reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide).
The synthesis of phosphorothioate oligonucleotides, a key modification for enhancing nuclease resistance in therapeutic applications like antisense oligonucleotides and siRNAs, relies on the efficient conversion of phosphite triester intermediates to phosphorothioate triesters.[1] This crucial step is facilitated by sulfurizing reagents. Among the various options available, this compound (PADS) and the Beaucage reagent have been widely adopted, each presenting a unique set of characteristics that make them suitable for different research and manufacturing needs.[2]
Performance Comparison
The selection of a sulfurizing reagent directly impacts the efficiency, purity, and overall yield of phosphorothioate oligonucleotide synthesis. The following tables summarize the performance of this compound and the Beaucage reagent based on available experimental data.
Table 1: Performance in DNA Oligonucleotide Synthesis
| Reagent | Typical Concentration & Solvent | Typical Reaction Time | Sulfurization Efficiency |
| This compound (PADS) | 0.2 M in Acetonitrile/3-Picoline (1:1 v/v)[3] | 60 - 120 seconds[3][4] | >99.6%[3][4] |
| Beaucage Reagent | 0.05 M in Acetonitrile[1][4] | 60 - 240 seconds[1][4] | >99%[1][4] |
Table 2: Performance in RNA Oligonucleotide Synthesis
| Reagent | Typical Concentration & Solvent | Typical Reaction Time |
| This compound (PADS) | 0.2 M in Pyridine/Acetonitrile (1:1 v/v) | 3 minutes |
| Beaucage Reagent | 0.05 M in Acetonitrile[5][6] | ~4 minutes[1][6] |
Mechanism of Action
The sulfurization process involves the transfer of a sulfur atom to the trivalent phosphite triester intermediate.
This compound (PADS) requires an "aging" process in a basic solution (like 3-picoline or pyridine) to form the active sulfurizing species, presumed to be polysulfides.[7][8] This degradation product is a more efficient sulfur transfer agent than PADS itself. The base-catalyzed degradation is thought to occur via an E1cB-type elimination.
The Beaucage reagent acts as an electrophilic sulfur source. The lone pair of electrons on the phosphorus atom of the phosphite triester attacks one of the sulfur atoms of the Beaucage reagent, leading to the formation of the stable phosphorothioate linkage.[1]
Chemical Structures and Reaction Mechanisms
Caption: Chemical structures of this compound and Beaucage reagent.
Caption: PADS sulfurization mechanism overview.
Caption: Beaucage reagent sulfurization mechanism.
Advantages and Disadvantages
| Feature | This compound (PADS) | Beaucage Reagent |
| Advantages | - Cost-effective, especially for large-scale synthesis.[3][4]- High sulfurization efficiency (>99.6%).[3][4]- "Aged" solution is stable at room temperature for over a month.[9][10] | - High sulfurization efficiency (>99%).[4]- Fast reaction times.[5]- Widely available from various chemical suppliers.[1] |
| Disadvantages | - Requires an "aging" period of at least one day for optimal performance.[7]- Slower reaction time compared to some other reagents.[11] | - Limited long-term stability in solution on a DNA synthesizer, which can lead to inconsistent performance.[1][5]- Byproducts can have potent oxidizing power.[7] |
Experimental Protocols
The following are generalized protocols for the use of PADS and the Beaucage reagent in automated solid-phase oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer, scale of synthesis, and the nature of the oligonucleotide.
Solid-Phase Synthesis Cycle
The synthesis of phosphorothioate oligonucleotides on a solid support follows a cyclical four-step process:
Caption: Automated solid-phase synthesis cycle.
1. Protocol: Sulfurization using this compound (PADS)
-
Reagent Preparation: Prepare a 0.2 M solution of this compound (PADS) in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline.[3][4] For optimal results, this solution should be "aged" for at least 24 hours before use.[7][12]
-
Sulfurization Step: Following the coupling of the phosphoramidite monomer, deliver the aged PADS solution to the synthesis column.
-
Reaction Time: Allow the reaction to proceed for 60 to 120 seconds for DNA synthesis.[3][4] For RNA synthesis, a solution in pyridine:acetonitrile (1:1, v/v) with a 3-minute reaction time is recommended.
-
Washing: Thoroughly wash the solid support with anhydrous acetonitrile to remove unreacted reagent and byproducts.
2. Protocol: Sulfurization using Beaucage Reagent
-
Reagent Preparation: Prepare a 0.05 M solution of Beaucage Reagent in anhydrous acetonitrile.[1] To enhance solution stability, it is recommended to use silanized glassware.[4][11]
-
Sulfurization Step: Following the coupling of the phosphoramidite monomer, deliver the Beaucage Reagent solution to the synthesis column.
-
Reaction Time: For DNA oligonucleotides, a reaction time of 60 to 240 seconds is generally sufficient.[1] For RNA oligonucleotides, a longer reaction time of approximately 4 minutes is often required.[1][6]
-
Washing: After the specified reaction time, thoroughly wash the solid support with anhydrous acetonitrile to remove unreacted reagent and byproducts.
Conclusion
Both this compound and the Beaucage reagent are highly effective sulfurizing agents for the synthesis of phosphorothioate oligonucleotides. The choice between them often depends on the specific priorities of the synthesis.
-
This compound (PADS) is an excellent choice for large-scale, cost-sensitive manufacturing where the "aging" step can be incorporated into the workflow. Its high efficiency and the stability of the aged solution offer significant advantages in a production environment.[3][4]
-
The Beaucage reagent is well-suited for research and smaller-scale syntheses where its rapid reaction kinetics and high efficiency are advantageous, and the need for freshly prepared solutions is less of a logistical challenge.[5]
Ultimately, for researchers and drug development professionals, understanding the distinct characteristics of each reagent is crucial for optimizing the synthesis of high-quality phosphorothioate oligonucleotides for therapeutic and diagnostic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organica1.org [organica1.org]
- 8. eprints.hud.ac.uk [eprints.hud.ac.uk]
- 9. tandfonline.com [tandfonline.com]
- 10. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Versatile and Convenient Synthesis of 34S‐Labeled Phosphorothioate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fresh versus Aged Phenylarsine Dichloride (PADS) Solutions for Protein Tyrosine Phosphatase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the presumed efficiency of fresh versus aged solutions of Phenylarsine Dichloride (PADS), a known inhibitor of protein tyrosine phosphatases (PTPs). Due to a lack of direct comparative studies in peer-reviewed literature, this guide bases its comparison on the known chemical properties and stability of PADS and its degradation products. The information herein is intended to inform best practices for the preparation and use of PADS solutions in research settings to ensure experimental reproducibility and accuracy.
Introduction to Phenylarsine Dichloride (PADS)
Phenylarsine Dichloride (PADS) is an organoarsenic compound used in research as an inhibitor of protein tyrosine phosphatases. PTPs are a group of enzymes that play a crucial role in cellular signaling pathways by removing phosphate groups from tyrosine residues on proteins. The inhibition of PTPs by PADS is a valuable tool for studying the physiological roles of these enzymes and for identifying potential therapeutic targets.
The efficacy of PADS as a PTP inhibitor is critically dependent on its chemical integrity. As an aqueous solution, PADS is susceptible to degradation over time, a process often referred to as "aging." This guide will explore the chemical changes that occur as a PADS solution ages and the likely impact of these changes on its experimental performance.
Chemical Stability and Degradation of PADS Solutions
Freshly prepared PADS solution in an anhydrous solvent contains the active dichlorophenylarsine molecule. However, PADS is known to be unstable in the presence of water. It readily undergoes hydrolysis, a chemical reaction with water, which leads to its degradation.[1][2] The primary degradation products are phenylarsenious oxide and hydrochloric acid.[1]
This hydrolysis process is the key factor differentiating a "fresh" from an "aged" PADS solution. The rate of this degradation can be influenced by storage conditions such as temperature, exposure to light, and the presence of moisture. Safety data sheets for related compounds like phenylarsine oxide recommend storing them in a dry, cool, and well-ventilated place in tightly closed containers.[3]
References
A Comparative Guide to the Mass Spectrometry Analysis of Phenylacetyl Disulfide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques for the analysis of phenylacetyl disulfide (PADS) and its reaction products. PADS is a widely utilized sulfurizing reagent, particularly in the synthesis of phosphorothioate oligonucleotides, where its "ageing" process to form active polysulfides is critical for efficient sulfur transfer. Understanding the composition of PADS reaction mixtures is paramount for process optimization and quality control.
Executive Summary
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands out as a powerful tool for the analysis of this compound and its reaction products. Its high sensitivity and specificity allow for the detailed characterization of the complex mixtures that arise during the "ageing" process of PADS, where it degrades to form a series of polysulfides (Sn), the active sulfurizing agents. While alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable insights, they present certain limitations in terms of sensitivity and the ability to unequivocally identify all components in a complex mixture.
This guide will delve into a comparative analysis of these techniques, providing available experimental data, detailed methodologies, and a workflow for the mass spectrometric analysis of PADS reaction products.
Comparison of Analytical Techniques
The choice of analytical technique for monitoring PADS reactions depends on the specific information required, such as quantitative accuracy, structural elucidation, or real-time monitoring.
| Feature | Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sensitivity | Very High (picogram to femtogram) | Moderate (nanogram to microgram) | Low (microgram to milligram)[1] |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation) | Moderate (based on retention time and UV absorbance) | High (provides detailed structural information) |
| Quantitative Accuracy | Good to Excellent (with appropriate internal standards) | Excellent (with reference standards) | Excellent (inherently quantitative without reference standards for relative quantification)[2] |
| Structural Information | High (molecular weight and fragmentation patterns provide structural clues) | Low (limited to co-elution with standards) | Very High (detailed connectivity and stereochemistry)[2] |
| Throughput | High | High | Low |
| Sample Preparation | Moderate | Moderate | Minimal[2] |
Mass Spectrometry (LC-MS/MS): The Gold Standard for Identification
LC-MS/MS is the preferred method for identifying the various species present in a PADS reaction mixture. The chromatographic separation of the components prior to mass analysis allows for the resolution of complex mixtures, while the mass spectrometer provides accurate mass measurements for molecular weight determination and tandem mass spectrometry (MS/MS) for structural elucidation through fragmentation analysis. This is particularly crucial for identifying the series of polysulfides formed during the ageing of PADS.
High-Performance Liquid Chromatography (HPLC-UV): A Robust Quantitative Tool
HPLC with UV detection is a workhorse technique for the quantitative analysis of chemical reactions. It offers excellent precision and accuracy when reference standards are available. For PADS analysis, HPLC-UV can be used to monitor the depletion of the starting material and the formation of major products. However, its limitation lies in the identification of unknown products and the co-elution of species with similar chromatographic behavior and UV spectra, which is a known challenge for polysulfides.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled for Structural Detail
NMR spectroscopy, particularly ³¹P NMR, is invaluable for monitoring the sulfurization of phosphites by PADS, as it directly observes the phosphorus nucleus and its chemical environment.[4] ¹H NMR can also be used to monitor the degradation of PADS. NMR's key advantage is its ability to provide detailed structural information without the need for reference compounds for identification. However, its lower sensitivity compared to MS can be a limitation for detecting low-abundance species in the reaction mixture.[1]
Experimental Protocols
Mass Spectrometry (LC-MS/MS) Protocol for PADS Reaction Products
This protocol is a general guideline and should be optimized for the specific instrumentation and reaction conditions.
1. Sample Preparation:
-
Dilute a small aliquot of the PADS reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1-10 µg/mL.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separating PADS and its relatively nonpolar degradation products.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 30% B and increase to 95% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for PADS and its derivatives.
-
Scan Mode: Full scan MS from m/z 100-1000 to identify all ions present.
-
MS/MS: Product ion scans of the major ions observed in the full scan spectrum to obtain fragmentation data for structural confirmation.
-
Key Ions to Monitor for PADS: [M+H]⁺ (m/z 303.04), [M+Na]⁺ (m/z 325.02).
-
Key Ions to Monitor for Polysulfides: The expected polysulfide species (phenylacetyl-Sn-acetylphenyl) will have increasing molecular weights with each additional sulfur atom. For example, for n=3, the expected [M+H]⁺ would be at m/z 335.01.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
1. Sample Preparation:
-
Prepare samples as described for LC-MS/MS analysis.
2. HPLC Conditions:
-
Use the same LC conditions as described for the LC-MS/MS method.
3. UV Detection:
-
Monitor the elution profile at a wavelength where PADS and its expected products have significant absorbance, typically around 254 nm.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy for Monitoring Phosphite Sulfurization
1. Sample Preparation:
-
Acquire a sample directly from the reaction mixture.
-
If necessary, dilute the sample in a deuterated solvent (e.g., CD₃CN).
2. NMR Acquisition:
-
Use a standard ³¹P NMR pulse sequence.
-
Acquire spectra at regular time intervals to monitor the disappearance of the phosphite starting material signal and the appearance of the phosphorothioate product signal.
Data Presentation
Table 1: Mass Spectrometry Data for this compound and Potential Reaction Products
| Compound | Putative Structure | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound (PADS) | C₆H₅CH₂C(O)SSC(O)CH₂C₆H₅ | 303.04 | 151 (C₆H₅CH₂C(O)S⁺), 119 (C₆H₅CH₂C(O)⁺), 91 (C₇H₇⁺) |
| Phenylacetyl Trisulfide | C₆H₅CH₂C(O)SSSC(O)CH₂C₆H₅ | 335.01 | 183 (C₆H₅CH₂C(O)S₂⁺), 151, 119, 91 |
| Phenylacetyl Tetrasulfide | C₆H₅CH₂C(O)SSSS(O)CH₂C₆H₅ | 366.99 | 215 (C₆H₅CH₂C(O)S₃⁺), 183, 151, 119, 91 |
| Phenylacetic Acid | C₆H₅CH₂COOH | 137.06 | 91 (C₇H₇⁺) |
Note: The fragmentation pattern of PADS is proposed based on the general fragmentation of acyl disulfides. The primary cleavage is expected at the S-S bond and the C-S bond, leading to the formation of characteristic acylium and benzyl ions.
Mandatory Visualization
Caption: Experimental workflow for the analysis of this compound reaction products.
Signaling Pathways and Logical Relationships
The degradation of this compound in the presence of a base (e.g., 3-picoline) is a key process for its function as a sulfurizing agent.[5] This "ageing" process involves the formation of more reactive polysulfide species.
Caption: Proposed degradation pathway of this compound (PADS) to form active polysulfides.
Conclusion
Mass spectrometry, particularly LC-MS/MS, offers unparalleled advantages in sensitivity and specificity for the detailed analysis of this compound reaction products. While HPLC-UV provides robust quantification and NMR spectroscopy delivers exceptional structural detail, neither technique alone can offer the comprehensive qualitative and quantitative picture that LC-MS/MS can provide for such complex chemical mixtures. For researchers and professionals in drug development, a multi-faceted analytical approach is recommended. LC-MS/MS should be employed for the initial identification and characterization of all reaction components. Subsequently, HPLC-UV can be utilized for routine, high-throughput quantitative monitoring of the reaction, and NMR can be used for in-depth structural confirmation of key products and for mechanistic studies. This integrated approach ensures a thorough understanding of the PADS reaction, leading to better process control and higher quality products.
References
- 1. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 2. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of Phenylacetyl Disulfide via NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of synthetic compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for phenylacetyl disulfide, alongside its common starting materials and a potential byproduct. This information, supplemented with a detailed experimental protocol and a logical workflow, will aid in the unambiguous confirmation of the target molecule's structure.
Comparative NMR Data Analysis
The confirmation of the this compound structure relies on the distinct chemical shifts observed in its ¹H and ¹³C NMR spectra compared to its precursors and potential impurities. The key differentiators are the chemical shifts of the methylene (CH₂) protons and carbons, as well as the carbonyl (C=O) carbons, which are significantly influenced by the neighboring disulfide bond.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | Phenyl (C₆H₅) | ~7.2-7.4 (m) | ~127-134 |
| (Predicted) | Methylene (CH₂) | ~4.1 (s) | ~48.4 |
| Carbonyl (C=O) | - | ~195 | |
| Phenylacetic Acid | Phenyl (C₆H₅) | 7.24-7.36 (m)[1] | 127.3, 128.6, 129.3, 133.2 |
| Methylene (CH₂) | 3.64 (s)[1] | 41.0 | |
| Carboxyl (COOH) | ~11-12 (br s) | 177.9 | |
| Phenylacetyl Chloride | Phenyl (C₆H₅) | ~7.2-7.4 (m) | ~127-134 |
| Methylene (CH₂) | ~4.2 (s) | ~53 | |
| Carbonyl (COCl) | - | ~172 | |
| Thioacetic Acid | Methyl (CH₃) | ~2.4 (s) | ~32 |
| Thiol (SH) | ~4.7 (s) | - | |
| Carbonyl (C=S) | - | ~200 |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm. Predicted data for this compound was obtained using standard NMR prediction software and should be used as a guideline. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.
-
Tune and match the probe for both the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.
3. ¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons between scans.
-
Acquire a sufficient number of scans (typically 8-16 for a moderately concentrated sample) to achieve a good signal-to-noise ratio.
-
Process the Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction.
4. ¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio.
-
Set the relaxation delay (d1) to 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Acquire a larger number of scans (typically 128 to 1024 or more, depending on the sample concentration) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Process the FID with a Fourier transform, phase correction, and baseline correction.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy, from sample synthesis to final structure verification.
References
A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Phenylacetyl Disulfide
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of experimental results. Phenylacetyl disulfide (PADS), a key reagent in oligonucleotide synthesis, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods with alternative analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the active pharmaceutical ingredient (API) from related impurities.
Proposed Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for resolving this compound from potential impurities arising from its synthesis (e.g., dibenzoyl disulfide) and degradation products (e.g., polysulfides, ketene byproducts). The following reverse-phase HPLC (RP-HPLC) method is proposed based on methodologies for structurally similar aromatic disulfide compounds.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 50% B
-
30-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dissolve a accurately weighed amount of this compound in acetonitrile to a final concentration of 1 mg/mL.
Data Presentation
The performance of this HPLC method is expected to resolve this compound from its key potential impurities. The anticipated retention times are outlined in the table below.
| Compound | Expected Retention Time (min) |
| Phenylacetic Acid | ~ 3.5 |
| This compound | ~ 15.2 |
| Dibenzoyl Disulfide | ~ 18.5 |
| Polysulfides (longer chain) | Elute later in the gradient |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can provide orthogonal or complementary information for a comprehensive purity assessment.
| Analytical Method | Principle | Advantages | Disadvantages |
| Proposed HPLC-UV | Differential partitioning of analytes between a stationary and a mobile phase, with UV detection. | High resolution and sensitivity; quantitative; can be stability-indicating. | Requires a reference standard for quantification; may not detect non-chromophoric impurities. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[1][2] | Primary analytical method (no reference standard of the analyte needed); provides structural information; non-destructive.[1][3] | Lower sensitivity than HPLC; requires a pure internal standard; potential for signal overlap with impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on their mass-to-charge ratio. | High sensitivity and selectivity; provides structural information from mass spectra. | This compound may have limited thermal stability, leading to degradation in the injector; requires derivatization for non-volatile impurities. |
| Titrimetry | A chemical reaction of known stoichiometry is used to determine the concentration of the analyte. | Low cost; does not require specialized instrumentation. | Non-specific (measures total disulfide content); lower sensitivity and precision compared to chromatographic methods; susceptible to interference from other redox-active species. |
| Elemental Analysis | Determines the elemental composition (C, H, N, S) of a sample.[4][5] | Provides fundamental information about the elemental composition, which can indicate purity against compounds with different elemental ratios.[4] | Does not distinguish between isomers or impurities with the same elemental composition; requires a relatively large amount of sample; less sensitive to trace impurities. |
Experimental Workflow for Purity Assessment
The logical workflow for assessing the purity of this compound using the proposed HPLC method is outlined below.
Caption: Workflow for this compound Purity Assessment by HPLC.
References
- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 2. ethz.ch [ethz.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Validating Phosphorothioate Linkages Formed by PADS: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful synthesis of phosphorothioate (PS) oligonucleotides is paramount for the advancement of therapeutic and diagnostic applications. The introduction of a sulfur atom in place of a non-bridging oxygen in the phosphate backbone imparts crucial nuclease resistance. Phenylacetyl Disulfide (PADS) has emerged as a widely adopted, efficient, and cost-effective sulfurizing reagent for this purpose. This guide provides a comprehensive comparison of methods to validate the formation of these critical phosphorothioate linkages, supported by experimental data and detailed protocols.
The integrity of phosphorothioate linkages is a critical quality attribute of synthetic oligonucleotides. Incomplete sulfurization can lead to the presence of phosphodiester (P=O) linkages, which are susceptible to nuclease degradation, thereby compromising the therapeutic potential of the oligonucleotide. Therefore, robust analytical methods are essential to confirm the identity and purity of the synthesized product.
Performance of PADS in Phosphorothioate Linkage Formation
PADS is a highly effective sulfur-transfer reagent, particularly when "aged" in solution, a process that generates more reactive polysulfide species[1][2][3][4][5]. This "aging" process allows for sulfurization efficiencies exceeding 99.9%[1][2].
Comparative Performance Data
The following table summarizes the performance of PADS in comparison to another commonly used sulfurizing agent, 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent).
| Sulfurizing Reagent | Concentration & Solvent | Reaction Time | Sulfurization Efficiency | Reference |
| This compound (PADS) | 0.2 M in 1:1 (v/v) CH3CN:3-picoline | 60 seconds | >99.6% | [6] |
| "Aged" PADS | 0.2 M in 1:1 (v/v) pyridine:acetonitrile | Not specified | >99.9% | [1] |
| Beaucage Reagent | Not specified | Not specified | ~99.7% | [6] |
Experimental Protocols for Validation
A multi-pronged approach utilizing several analytical techniques is recommended for the thorough validation of phosphorothioate linkages.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful, direct method for quantifying the ratio of phosphorothioate (P=S) to phosphodiester (P=O) linkages. The phosphorus atom in each linkage has a distinct chemical shift, allowing for clear differentiation.
Methodology:
-
Sample Preparation: Dissolve the purified oligonucleotide in a suitable solvent, such as D₂O.
-
Data Acquisition: Acquire the ³¹P NMR spectrum with proton decoupling.
-
Data Analysis: Integrate the signals corresponding to the P=S and P=O linkages. The characteristic chemical shift for phosphorothioates appears downfield compared to phosphodiesters[7][8]. The relative integration of these peaks provides a quantitative measure of sulfurization efficiency. This technique can also be used to assess the stereochemical purity (Rp and Sp diastereomers) of the phosphorothioate linkages[9].
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized oligonucleotide, which directly reflects the incorporation of sulfur (atomic weight ~32 amu) in place of oxygen (atomic weight ~16 amu).
Methodology:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Chromatography: Separate the oligonucleotide sample using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC)[10]. A common mobile phase consists of an aqueous solution of 15 mM triethylamine (TEA) and 400 mM hexafluoroisopropanol (HFIP).
-
Mass Analysis: Analyze the eluent using an electrospray ionization (ESI) mass spectrometer in negative ion mode.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the oligonucleotide. The observed mass should correspond to the theoretical mass of the fully sulfurized product. This method is also highly effective for identifying failure sequences and other impurities[10].
-
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS:
-
Sample Preparation: Co-crystallize the oligonucleotide sample with a suitable matrix.
-
Mass Analysis: Acquire the mass spectrum.
-
Data Analysis: Compare the observed mass with the theoretical mass of the desired phosphorothioate oligonucleotide[11].
-
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly IP-RP-HPLC, is a high-resolution technique used for both purification and purity assessment of phosphorothioate oligonucleotides.
Methodology:
-
Column: Use a column suitable for oligonucleotide separation, such as an ACQUITY UPLC Oligonucleotide Separation Technology (OST) column[12].
-
Mobile Phase: Employ an ion-pairing buffer system, for example, a gradient of methanol in an aqueous solution of triethylamine (TEA) and hexafluoroisopropanol (HFIP)[12].
-
Detection: Use UV detection at 260 nm.
-
Analysis: The retention time of the phosphorothioate oligonucleotide will differ from that of its phosphodiester counterpart. The peak purity can be assessed, and the method can resolve the target oligonucleotide from shorter failure sequences[12].
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the formation and validation of phosphorothioate linkages using PADS.
Caption: Overall workflow for the synthesis and validation of phosphorothioate oligonucleotides.
References
- 1. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the sulfurisation of phosphites by this compound (PADS) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Phosphorothioate analogues of 5-phosphoribosyl 1-diphosphate: 31P nuclear magnetic resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Stereochemical Comparability in Phosphorothioated Oligonucleotides by CD, 31P NMR, and NP1 Digestion Coupled to LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorothioate Oligonucleotide Quantification by μ-Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequence analysis of phosphorothioate oligonucleotides via matrix-assisted laser desorption ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
A Comparative Guide to Phosphite Sulfurization: Kinetic and Performance Analysis of Phenylacetyl Disulfide and Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of phosphorothioate oligonucleotides, the selection of a sulfurizing agent is a critical factor that dictates the yield, purity, and overall efficiency of the process. Phenylacetyl disulfide (PADS) has emerged as a widely adopted reagent, particularly in large-scale pharmaceutical manufacturing. This guide provides an objective comparison of PADS with other common sulfurizing agents, supported by experimental data and detailed protocols, to inform the selection of the most suitable reagent for specific research and development needs.
This compound (PADS): A Kinetic Profile
This compound is a cost-effective and highly efficient sulfur-transfer reagent for the conversion of phosphite triesters to phosphorothioate triesters.[1][2] A unique characteristic of PADS is that its efficacy is enhanced through an "aging" process.[3][4] When a solution of PADS in a mixture of acetonitrile and a base like 3-picoline or pyridine is allowed to stand, it undergoes a base-catalyzed degradation to form polysulfides.[3][5] These polysulfides are more potent sulfur-transfer agents than PADS itself.[1][6]
The kinetics of the sulfurization reaction using PADS have been studied to elucidate its mechanism. With "fresh" PADS solutions, the reaction rate is first order with respect to the phosphite, the sulfurizing agent, and a pyridine base.[1][6] The proposed mechanism involves the nucleophilic attack of the phosphite on the disulfide bond of PADS, which reversibly forms a phosphonium intermediate. The rate-limiting step is the subsequent base-catalyzed elimination to yield the phosphorothioate.[6]
For "aged" PADS solutions, the reaction is also first order in the sulfurizing agent and the phosphite; however, at high concentrations of the base, the rate becomes independent of the base concentration.[1][6] This suggests a more facile pathway for product formation with the polysulfide intermediates.[6] The Brönsted β values, which indicate the sensitivity of the reaction rate to the basicity of the catalyst, are 0.43 for "fresh" PADS and 0.26 for "aged" PADS with substituted pyridines, further supporting a change in the rate-determining step.[1][6]
Performance Comparison of Sulfurizing Reagents
The choice of a sulfurizing reagent is often a balance between reactivity, stability, cost, and ease of handling. The following table summarizes the performance of PADS and its common alternatives in the context of solid-phase oligonucleotide synthesis.
| Reagent | Typical Reaction Conditions | Stepwise Efficiency/Yield | Advantages | Disadvantages |
| This compound (PADS) | 0.2 M in 1:1 (v/v) acetonitrile/3-picoline or pyridine; 60-120 seconds.[2][7] | >99.9% with "aged" solution.[2][4][8][9] | Highly efficient, cost-effective, scalable, stable in solution for over a month.[1][2] | Requires an "aging" period for optimal performance.[3][4][9] |
| Beaucage Reagent | 0.05 M in acetonitrile; 60-240 seconds.[7][10] | >99%.[7] | High efficiency and fast reaction time.[7] | Limited stability in solution on the synthesizer, higher cost.[7][11] |
| DDTT (Sulfurizing Reagent II) | 0.05 M in acetonitrile/pyridine; 60 seconds for DNA, 4-6 minutes for RNA.[10][12] | >90% for a full 20-mer RNA.[13] | High efficiency, especially for RNA; stable in solution.[12][13] | Higher cost compared to some other reagents.[13] |
| Xanthane Hydride (ADTT) | 0.02 M in 9:1 (v/v) acetonitrile/pyridine.[12] | High efficiency.[14] | Rapid and efficient sulfurization.[5][14] | Less commonly cited in recent large-scale synthesis literature. |
| EDITH | 0.05 M for 30 seconds.[12] | Not specified. | Rapid and efficient sulfurization, stable in solution.[12] | Less commonly cited in recent large-scale synthesis literature.[12] |
| Elemental Sulfur (S₈) | Solution in CS₂/pyridine; often requires elevated temperatures and long reaction times.[13] | Variable, often lower than modern reagents.[13] | Low cost, readily available.[13] | Poor solubility, slow reaction rates, potential for side reactions.[13] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized protocols for the sulfurization step in automated solid-phase oligonucleotide synthesis.
General Oligonucleotide Synthesis Cycle
The synthesis of oligonucleotides on a solid support is a cyclical process involving four main steps: de-blocking, coupling, capping, and oxidation or sulfurization.[12]
Caption: The four-step cycle of solid-phase oligonucleotide synthesis.
Protocol 1: Sulfurization using this compound (PADS)
-
Reagent Preparation: Prepare a 0.2 M solution of this compound (PADS) in a 1:1 (v/v) mixture of anhydrous acetonitrile and 3-picoline. For optimal performance, this solution should be "aged" for at least 24-48 hours before use.[3][7][9]
-
Sulfurization Step: Following the coupling step, deliver the aged PADS solution to the synthesis column.
-
Reaction Time: Allow the reaction to proceed for 60 to 120 seconds.[7]
-
Washing: Thoroughly wash the column with anhydrous acetonitrile to remove excess reagent and byproducts.
Protocol 2: Sulfurization using Beaucage Reagent
-
Reagent Preparation: Prepare a 0.05 M solution of Beaucage Reagent in anhydrous acetonitrile. It is recommended to use silanized glassware to improve the stability of the solution.[7]
-
Sulfurization Step: After the coupling reaction, introduce the Beaucage Reagent solution to the synthesis column.
-
Reaction Time: The typical reaction time is between 60 and 240 seconds.[7][10]
-
Washing: Wash the column extensively with anhydrous acetonitrile.
Protocol 3: Sulfurization using DDTT (Sulfurizing Reagent II)
-
Reagent Preparation: Prepare a 0.05 M solution of DDTT in a mixture of anhydrous acetonitrile and pyridine.[12]
-
Sulfurization Step: Following the coupling step, deliver the DDTT solution to the synthesis column.[12]
-
Reaction Time: Allow the reaction to proceed for 60 seconds for DNA oligonucleotides and 4-6 minutes for RNA oligonucleotides.[12]
-
Washing: Thoroughly wash the column with anhydrous acetonitrile.
Reaction Mechanism of PADS
The enhanced efficacy of "aged" PADS is attributed to the formation of active polysulfide species. The proposed mechanism involves a base-catalyzed elimination, followed by the reaction of the resulting disulfide anion with unreacted PADS.
Caption: Proposed mechanism for PADS activation and subsequent phosphite sulfurization.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Phosphorothioate anti-sense oligonucleotides: the kinetics and mechanism of the generation of the sulfurising agent from this compound (PADS) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.hud.ac.uk [pure.hud.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing this compound (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. glenresearch.com [glenresearch.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling Phenylacetyl disulfide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Phenylacetyl disulfide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
This compound is a chemical that is harmful if swallowed and may cause an allergic skin reaction[1][2][3]. Adherence to the following safety measures is critical.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or safety goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1]. An eyewash station should be readily accessible. |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber) | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use[1]. |
| Protective clothing | Long-sleeved lab coat is recommended to prevent skin contact. | |
| Respiratory | NIOSH/MSHA approved respirator (e.g., N95 dust mask) | Recommended when handling the solid form to avoid inhalation of dust particles[4][5]. Use in a well-ventilated area or under a chemical fume hood[3]. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound from receipt to disposal.
-
Preparation and Inspection:
-
Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.
-
Inspect all PPE for integrity. Do not use damaged gloves or other compromised equipment.
-
Have a spill kit readily available.
-
-
Handling the Chemical:
-
Storage:
-
In Case of Exposure:
-
If on skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[1][3].
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[1][3].
-
If inhaled: Move person into fresh air and keep comfortable for breathing.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and health hazards.
-
Chemical Waste:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations[1].
-
Do not dispose of down the drain.
-
-
Contaminated PPE:
-
Contaminated gloves and disposable clothing should be disposed of as hazardous waste in accordance with laboratory and institutional policies.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous chemical waste.
-
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
